(2-Piperidin-1-yl-phenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-piperidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFXVEQCVPXALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515417 | |
| Record name | [2-(Piperidin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87066-94-2 | |
| Record name | [2-(Piperidin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Piperidin-1-yl-phenyl)methanol synthesis protocols
An In-depth Technical Guide to the Synthesis of (2-Piperidin-1-yl-phenyl)methanol
Introduction
This compound, CAS No. 87066-94-2, is a valuable chemical intermediate characterized by a phenylmethanol core substituted with a piperidine ring at the ortho position.[1][2] This structure serves as a key building block in medicinal chemistry and drug development, appearing in a variety of pharmacologically active compounds. Its utility stems from the combination of a reactive benzylic alcohol functional group and the basic piperidine moiety, which can be crucial for modulating physicochemical properties like solubility and for establishing interactions with biological targets.
This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The content is designed for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights into practical and efficient laboratory preparation.
Primary Synthetic Strategy: A Two-Step Reductive Approach
The most direct and widely applicable synthesis of this compound involves a two-step sequence: first, the synthesis of the key intermediate, 2-(piperidin-1-yl)benzaldehyde, followed by its selective reduction to the target alcohol. This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Part A: Synthesis of the Aldehyde Intermediate: 2-(Piperidin-1-yl)benzaldehyde
The foundational step in this pathway is the construction of the C-N bond between the aromatic ring and the piperidine nucleus. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Causality and Mechanistic Insight: The reaction proceeds by the nucleophilic attack of piperidine on an electron-deficient aromatic ring. To facilitate this, the benzene ring must be "activated" by a strong electron-withdrawing group (EWG) ortho or para to a good leaving group. In this context, a fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. The formyl group (-CHO) at the ortho position serves as the necessary EWG, further lowering the energy of the Meisenheimer complex intermediate and driving the reaction forward.
A base, such as potassium carbonate (K2CO3), is often included to neutralize the hydrofluoric acid (HF) generated in situ, preventing the protonation of the piperidine nucleophile and ensuring the reaction proceeds to completion.
Part B: Reduction of 2-(Piperidin-1-yl)benzaldehyde to the Target Alcohol
With the aldehyde intermediate in hand, the final step is the reduction of the carbonyl group to a primary alcohol.
Expertise in Reagent Selection: For the reduction of an aldehyde to an alcohol, sodium borohydride (NaBH4) is an ideal reagent. It is a mild and selective reducing agent, highly effective for aldehydes and ketones while typically not reacting with less reactive functional groups like esters or amides.[3] This chemoselectivity is advantageous as it simplifies the reaction and purification process.
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[4] This nucleophilic addition breaks the C=O pi bond, forming a tetrahedral alkoxyborate intermediate. Subsequent workup with water or a mild acid protonates the alkoxide to yield the final alcohol product.[4][5] Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is significantly safer to handle, as it is stable in protic solvents like methanol or ethanol and does not react violently with water.[4]
Experimental Protocols
Workflow for the Two-Step Reductive Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Part A: Synthesis of 2-(Piperidin-1-yl)benzaldehyde
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent (approx. 5-10 mL per gram of 2-fluorobenzaldehyde).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(piperidin-1-yl)benzaldehyde, which can often be used in the next step without further purification.
Part B: Reduction to this compound
-
Dissolve the crude 2-(piperidin-1-yl)benzaldehyde from Part A in methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain pure this compound.
Data Summary: Reagents and Typical Yields
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| A | 2-Fluorobenzaldehyde | Piperidine | K₂CO₃ | DMSO | 80-90 | 4-6 | 85-95% |
| B | 2-(Piperidin-1-yl)benzaldehyde | - | NaBH₄ | Methanol | 0 → RT | 1-2 | 90-98% |
Alternative Synthetic Strategy: Reduction of 2-Piperidinobenzoic Acid
An alternative, though less common, route involves the reduction of 2-(piperidin-1-yl)benzoic acid. This pathway requires a more potent reducing agent due to the lower reactivity of carboxylic acids compared to aldehydes.
Workflow Comparison: Aldehyde vs. Carboxylic Acid Reduction
Caption: Comparison of primary and alternative synthetic routes.
Causality and Reagent Choice: The reduction of a carboxylic acid to a primary alcohol requires a powerful hydride source like lithium aluminum hydride (LiAlH4).[6] Unlike aldehydes, the carboxylic acid proton is acidic and reacts with the first equivalent of LiAlH4 in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequent equivalents of the hydride then reduce the carboxylate to the primary alcohol. This reaction must be conducted under strictly anhydrous conditions, typically in an ether-based solvent like diethyl ether or tetrahydrofuran (THF), as LiAlH4 reacts violently with water.[6] The workup procedure is also more complex, requiring careful, sequential addition of water and a base (e.g., NaOH solution) to quench excess reagent and precipitate aluminum salts, which are then filtered off. While effective, the hazards and more demanding conditions associated with LiAlH4 make the aldehyde reduction pathway preferable for laboratory-scale synthesis when the aldehyde precursor is accessible.
Structural Characterization
Confirmation of the final product, this compound, relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would confirm the presence of aromatic protons, the benzylic CH-OH proton (typically a singlet or triplet around 4.5-5.0 ppm), the piperidine ring protons, and the alcohol -OH proton (a broad singlet). ¹³C NMR would show characteristic signals for the aromatic carbons, the carbinol carbon (~60-70 ppm), and the carbons of the piperidine ring.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol functional group.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (191.27 g/mol ), with the molecular ion peak [M]⁺ observed at m/z 191.[2]
Conclusion
The synthesis of this compound is most reliably and safely achieved through a two-step process involving the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with piperidine, followed by the selective reduction of the resulting aldehyde with sodium borohydride. This method offers high yields, operational simplicity, and utilizes readily available and manageable reagents. An alternative route via the reduction of the corresponding carboxylic acid with lithium aluminum hydride is also viable but presents greater operational challenges. The protocols and insights detailed in this guide provide a robust framework for the successful synthesis and purification of this important chemical intermediate.
References
A Comprehensive Technical Guide to the Physicochemical Properties of (2-Piperidin-1-yl-phenyl)methanol
Introduction
(2-Piperidin-1-yl-phenyl)methanol, identified by CAS Number 87066-94-2, is a heterocyclic aromatic compound featuring a unique structural arrangement.[1][2][3] It incorporates a piperidine ring linked to a phenylmethanol core at the ortho position, creating a molecule with distinct steric and electronic properties. This structure combines a hydrophilic alcohol functional group and a basic tertiary amine within the piperidine moiety with a lipophilic aromatic system. Such hybrid structures are of significant interest to researchers in medicinal chemistry and drug development.
While direct biological applications of this specific isomer are not extensively documented, related substituted piperidines and phenylmethanols are crucial pharmacophores. For instance, the piperidine ring is a common scaffold in numerous FDA-approved drugs, and related structures are being explored as semi-flexible linkers in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).[4]
This guide provides a comprehensive, in-depth analysis of the known and predicted physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also field-proven experimental protocols for empirical validation. The methodologies described herein are grounded in principles of scientific integrity, ensuring that any characterization is robust and reproducible.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2-piperidin-1-ylphenyl)methanol | [2] |
| CAS Number | 87066-94-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇NO | [1][2][3] |
| Molecular Weight | 191.27 g/mol | [1][3] |
| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2CO | [2][3] |
| InChI Key | XWFXVEQCVPXALT-UHFFFAOYSA-N | [2][5] |
The structure features three key components that dictate its chemical behavior:
-
Primary Alcohol (-CH₂OH): A polar, protic group capable of acting as a hydrogen bond donor and acceptor.
-
Tertiary Amine (Piperidine): A basic, nucleophilic nitrogen atom constrained within a saturated heterocyclic ring.
-
Ortho-Substituted Phenyl Ring: A non-polar, aromatic system that introduces steric bulk and influences the electronic properties of the adjacent functional groups.
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The interplay of the functional groups defines the physicochemical profile of the molecule, which is critical for predicting its behavior in various experimental and physiological settings.
| Property | Value | Type | Source |
| Appearance | Liquid | Experimental | [5] |
| Boiling Point | 343.2 °C (at 760 mmHg) | Experimental | [2] |
| Density | 1.089 g/cm³ | Experimental | [2] |
| Flash Point | 177.5 °C | Experimental | [2] |
| Topological Polar Surface Area (TPSA) | 23.5 Ų | Computed | [1] |
| Rotatable Bond Count | 2 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | Self-derived |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's permeability, solubility, and metabolic stability. No experimental LogP value for this compound is publicly available. However, based on its structure, which contains significant non-polar surface area (phenyl and piperidine rings) balanced by polar functional groups (hydroxyl and tertiary amine), a moderate LogP value is anticipated. The predicted XLogP3-AA value is approximately 2.0, indicating a greater preference for a lipophilic environment over an aqueous one.[1] This balance is key for potential CNS-active compounds, where sufficient lipophilicity is required to cross the blood-brain barrier.
Acidity and Basicity (pKa)
The molecule possesses two ionizable sites:
-
Piperidine Nitrogen: This tertiary amine is basic and will be protonated at physiological pH. The pKa of the conjugate acid of piperidine is approximately 11.2.[6] The electronic influence of the ortho-substituted phenyl ring may slightly modulate this value, but it is expected to remain strongly basic.
-
Hydroxyl Group: The benzylic alcohol is a very weak acid. The pKa of benzyl alcohol is approximately 15.4. The ortho-piperidine substituent is unlikely to significantly alter this value.
The basicity of the piperidine nitrogen is the dominant feature from a physiological and formulation perspective. It dictates that the compound will be predominantly in its cationic, protonated form in most biological compartments and acidic solutions, which will significantly enhance its aqueous solubility compared to the free base.
Solubility Profile
Direct quantitative solubility data is not widely published. A qualitative solubility profile can be inferred from its structure and the properties of analogous compounds like benzyl alcohol and piperidine.[6][7]
-
Aqueous Solubility: The free base is expected to have low to moderate aqueous solubility due to its significant hydrocarbon content. However, upon protonation of the basic nitrogen by adding acid, the resulting salt form should be highly soluble in water.
-
Organic Solubility: The molecule is predicted to be highly soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, owing to its ability to engage in hydrogen bonding and dipole-dipole interactions. It is also expected to be soluble in less polar solvents like chloroform and dichloromethane, but likely less soluble in highly non-polar solvents such as hexanes.
Experimental Protocols for Characterization
While predictions are valuable, empirical determination of physicochemical properties is essential for any research or development program. The following protocols are designed to be robust and self-validating.
Caption: Workflow for Physicochemical Characterization.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. It ensures that the solution is truly saturated, providing a reliable value for applications like formulation development and biopharmaceutical classification.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials containing a precise volume (e.g., 1 mL) of buffered aqueous solutions at different pH values (e.g., pH 2.0, 6.5, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Protocol for pKa Determination (Potentiometric Titration)
Causality: Potentiometric titration is a direct and accurate method for measuring the pKa of ionizable groups. It relies on the fundamental principle of acid-base chemistry, providing a trustworthy value by monitoring pH changes during titration with a standardized acid or base.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound (e.g., 20 mg) in a suitable solvent system, typically a co-solvent like methanol/water or DMSO/water to ensure solubility of both the free base and the salt form.
-
Initial Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode. This will protonate the basic piperidine nitrogen.
-
Back Titration: Subsequently, titrate the resulting solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponding to the basic nitrogen is determined from the pH at the half-equivalence point of the titration curve.
Protocol for Spectroscopic Confirmation
Causality: A full spectroscopic profile provides unambiguous confirmation of the chemical structure and is the primary method for assessing purity. Each technique provides complementary information about the molecule's atomic connectivity and functional groups.
Methodology:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR signals: Aromatic protons (multiplets, ~7.0-7.5 ppm), benzylic CH₂ protons (singlet, ~4.5-5.0 ppm), piperidine ring protons (complex multiplets, ~1.5-3.5 ppm), and the alcohol OH proton (broad singlet, variable ppm).
-
Expected ¹³C NMR signals: Aromatic carbons (~120-150 ppm), benzylic carbon (~60-65 ppm), and piperidine carbons (~25-55 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Acquire the spectrum using a thin film on a salt plate (for liquids) or as a KBr pellet.
-
Expected key absorptions: A broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and a C-O stretch (~1050 cm⁻¹).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using electrospray ionization (ESI) in positive ion mode.
-
Expected result: The measured exact mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass (C₁₂H₁₈NO⁺).
-
Safety and Handling
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[8]
Given these potential hazards for a closely related compound, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a molecule with a well-defined structure whose physicochemical properties are dictated by the interplay of its aromatic, amine, and alcohol functionalities. It possesses a strong basic center, moderate lipophilicity, and is expected to be highly soluble in organic solvents. While many of its properties can be predicted, this guide emphasizes the critical importance of empirical validation through the robust, step-by-step protocols provided. A thorough understanding and documentation of these characteristics are indispensable for any scientist aiming to utilize this compound in medicinal chemistry, process development, or materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 87066-94-2 | MDA06694 [biosynth.com]
- 4. (2-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2-Piperidin-1-yl-phenyl)methanol CAS number 91271-61-3
An In-Depth Technical Guide to (2-(Piperidin-1-ylmethyl)phenyl)methanol (CAS: 91271-61-3): Synthesis, Properties, and Applications
Core Chemical Identity and Strategic Importance
(2-(Piperidin-1-ylmethyl)phenyl)methanol, registered under CAS number 91271-61-3, is a bifunctional organic molecule featuring a primary alcohol and a tertiary amine.[1][2] Structurally, it consists of a benzyl alcohol core where the phenyl ring is substituted at the ortho position with a piperidin-1-ylmethyl group. This unique arrangement of a hydroxyl group and a sterically accessible tertiary amine on a flexible linker attached to an aromatic platform makes it a valuable building block for drug discovery, ligand design, and materials science.
It is crucial to distinguish this compound from its structural isomer, (2-Piperidin-1-yl-phenyl)methanol (CAS 87066-94-2), where the piperidine ring is directly attached to the phenyl ring.[3][4] The presence of the methylene (-CH₂-) spacer in CAS 91271-61-3 provides greater conformational flexibility, a key consideration in designing molecules for specific biological targets. This guide focuses exclusively on (2-(Piperidin-1-ylmethyl)phenyl)methanol.
Physicochemical and Spectroscopic Profile
The physical properties of a compound dictate its handling, formulation, and reaction conditions. The combination of a polar alcohol, a basic amine, and a nonpolar aromatic ring gives (2-(Piperidin-1-ylmethyl)phenyl)methanol a distinct set of characteristics.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 91271-61-3 | [1] |
| Molecular Formula | C₁₃H₁₉NO | [2] |
| Molecular Weight | 205.30 g/mol | [1] |
| Melting Point | 72-73 °C | [2] |
| Boiling Point | 319.6 °C at 760 mmHg | [2] |
| Density | 1.082 g/cm³ | [2] |
| Flash Point | 146.5 °C | [2] |
| Appearance | Typically a solid powder | |
| Storage | 2-8 °C, under inert atmosphere | [2] |
Anticipated Spectroscopic Data
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Aromatic Protons (4H): A multiplet pattern in the ~7.2-7.5 ppm region, characteristic of an ortho-disubstituted benzene ring.
-
Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or doublet (if coupled to the hydroxyl proton) around ~4.6-4.8 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is dependent on concentration and solvent, typically between 2-5 ppm.
-
Benzylic Linker Protons (-Ar-CH₂-N, 2H): A sharp singlet around ~3.5-3.7 ppm.
-
Piperidine Protons (10H): Multiple overlapping multiplets in the ~1.4-2.6 ppm range. The protons alpha to the nitrogen (~2.4-2.6 ppm) would be shifted further downfield than the beta and gamma protons (~1.4-1.7 ppm).
-
-
¹³C NMR (Carbon NMR): The spectrum should display 10 distinct signals (some piperidine carbons may be equivalent depending on ring conformation dynamics).
-
Aromatic Carbons: Six signals in the ~125-140 ppm range. The two quaternary carbons (C-1 and C-2) would be identifiable.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around ~60-65 ppm.
-
Benzylic Linker Carbon (-Ar-CH₂-N): A signal around ~58-62 ppm.
-
Piperidine Carbons: Signals for the carbons alpha to the nitrogen around ~54 ppm and other ring carbons between ~24-26 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group.[5]
-
C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2800-3000 cm⁻¹).
-
Aromatic C=C stretching peaks around 1450-1600 cm⁻¹.
-
C-O stretching for the primary alcohol around 1050-1150 cm⁻¹.
-
C-N stretching vibrations around 1100-1250 cm⁻¹.
-
-
Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 205. A prominent fragment would likely be the loss of the hydroxyl group or cleavage at the benzylic position.
Synthesis and Purification Protocol
There is no single, standardized synthesis published for (2-(Piperidin-1-ylmethyl)phenyl)methanol. However, a robust and logical pathway can be designed based on well-established organic chemistry principles, such as the reduction of a suitable carboxylic acid ester precursor. This approach offers high yields and utilizes common laboratory reagents.
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the C-O bond of the alcohol, pointing to a carbonyl reduction as the final step. The precursor, 2-(piperidin-1-ylmethyl)benzoic acid or its ester, can be formed via a nucleophilic substitution between a 2-halomethyl benzoic acid derivative and piperidine. This two-step approach is efficient and modular.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis starting from commercially available methyl 2-(bromomethyl)benzoate.
Step 1: Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(bromomethyl)benzoate (10.0 g, 43.6 mmol) in 100 mL of acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (12.1 g, 87.2 mmol, 2.0 equivalents) to the solution. This acts as a base to neutralize the HBr byproduct.
-
Nucleophilic Addition: Add piperidine (5.2 mL, 52.3 mmol, 1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be purified by column chromatography on silica gel or carried forward to the next step if sufficiently pure.
Step 2: Reduction to (2-(Piperidin-1-ylmethyl)phenyl)methanol
-
Setup: In a 500 mL flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.5 g, 65.4 mmol, 1.5 equivalents) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[6]
-
Substrate Addition: Dissolve the crude methyl 2-(piperidin-1-ylmethyl)benzoate from Step 1 in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.
-
Quenching (Fieser workup): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:
-
2.5 mL of water
-
2.5 mL of 15% aqueous NaOH
-
7.5 mL of water
-
Trustworthiness: This specific quenching procedure is a standard and safe method for decomposing excess LiAlH₄, resulting in a granular precipitate that is easily filtered.
-
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford (2-(Piperidin-1-ylmethyl)phenyl)methanol as a solid.
Purification and Characterization Workflow
References
- 1. 91271-61-3 Cas No. | (2-(Piperidin-1-ylmethyl)phenyl)methanol | Matrix Scientific [matrixscientific.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 87066-94-2 | MDA06694 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure and Synthetic Elucidation of (2-Piperidin-1-yl-phenyl)methanol
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing a detailed exploration of the molecular structure, synthesis, and potential applications of (2-Piperidin-1-yl-phenyl)methanol. By integrating established chemical principles with data from closely related analogues, this document offers field-proven insights into the characterization and strategic utilization of this compound as a versatile scaffold in modern drug discovery.
Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry
The piperidine ring is a cornerstone of contemporary medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its ubiquity stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and its capacity to serve as a versatile pharmacophore that can engage with a multitude of biological targets. Piperidine derivatives are integral components in a wide array of therapeutic agents, spanning central nervous system (CNS) disorders, oncology, and infectious diseases. The specific substitution pattern on the piperidine and adjacent aromatic rings can profoundly influence the molecule's conformational preferences, target affinity, and pharmacokinetic profile.
The subject of this guide, this compound, presents a unique structural motif characterized by an ortho-substituted phenyl ring bearing a piperidine and a hydroxymethyl group. This arrangement offers intriguing possibilities for molecular design, including its potential as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs) or as a foundational scaffold for novel CNS-active agents.[2] This document will provide a detailed examination of its synthesis, structural features, and potential therapeutic relevance.
Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically achieved through a two-step sequence commencing with the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with piperidine, followed by the selective reduction of the aldehyde functionality.
Synthesis of the Precursor: 2-Piperidin-1-yl-benzaldehyde
The initial step involves the formation of the tertiary amine by reacting piperidine with a 2-halobenzaldehyde, typically 2-fluorobenzaldehyde, in the presence of a base.
Experimental Protocol: Synthesis of 2-Piperidin-1-yl-benzaldehyde
-
Materials:
-
2-Fluorobenzaldehyde
-
Piperidine
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add piperidine (1.2 eq.) and potassium carbonate (1.2 eq.).
-
Heat the suspension with stirring to 130 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Adjust the pH to 5 with a citric acid solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-piperidin-1-yl-benzaldehyde as a red oil.[3]
-
Causality of Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the potassium cation, thereby increasing the nucleophilicity of the piperidine.
-
Base: Potassium carbonate is a mild inorganic base that serves to neutralize the hydrofluoric acid byproduct of the reaction, driving the equilibrium towards the product.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich benzaldehyde ring.
-
Workup: The acidic wash helps to remove any unreacted piperidine, while the bicarbonate wash removes any acidic impurities.
Reduction to this compound
The selective reduction of the aldehyde in 2-piperidin-1-yl-benzaldehyde to the primary alcohol yields the target compound. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups.
Experimental Protocol: Reduction of 2-Piperidin-1-yl-benzaldehyde
-
Materials:
-
2-Piperidin-1-yl-benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-piperidin-1-yl-benzaldehyde (1.0 eq.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride is a cost-effective and safe reducing agent that is highly selective for aldehydes. Its reactivity is attenuated in protic solvents like methanol, allowing for controlled reductions.
-
Solvent: Methanol is a good solvent for both the aldehyde and the borohydride reagent. It also serves as a proton source for the workup of the borate ester intermediate.
-
Temperature: The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the hydride reagent.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound.
Molecular Structure and Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 4H | Aromatic protons |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.9-3.1 | m | 4H | Piperidine (-CH₂-N-) |
| ~1.6-1.8 | m | 6H | Piperidine (-CH₂-) |
| Variable | br s | 1H | -OH (exchangeable) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Aromatic C (quaternary, C-N) |
| ~135-140 | Aromatic C (quaternary, C-CH₂OH) |
| ~125-130 | Aromatic CH |
| ~120-125 | Aromatic CH |
| ~60-65 | -CH₂OH |
| ~50-55 | Piperidine (-CH₂-N-) |
| ~25-30 | Piperidine (-CH₂-) |
| ~23-26 | Piperidine (-CH₂-) |
Interpretation and Rationale:
-
The aromatic protons are expected to appear in the typical downfield region of 7.2-7.4 ppm.
-
The benzylic protons of the -CH₂OH group will be deshielded by the aromatic ring and the oxygen atom, likely appearing as a singlet around 4.7 ppm.
-
The protons on the carbons adjacent to the nitrogen in the piperidine ring will be the most downfield of the aliphatic protons.
-
The remaining piperidine methylene protons will appear as a complex multiplet in the upfield region.
-
The hydroxyl proton will be a broad singlet with a variable chemical shift, and its signal will disappear upon D₂O exchange.
-
In the ¹³C NMR spectrum, the quaternary carbons attached to the nitrogen and the hydroxymethyl group will be the most downfield of the aromatic signals. The carbon of the -CH₂OH group is expected around 60-65 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3050-3010 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| 1250-1000 | Strong | C-N and C-O stretch |
Interpretation: The most characteristic peaks will be the broad O-H stretch of the alcohol and the strong C-H stretches of the aliphatic piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion (M⁺): m/z = 191.27
-
Key Fragmentation Pattern: A prominent fragmentation pathway would be the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z = 160. Another likely fragmentation would involve the piperidine ring.
Three-Dimensional Molecular Structure and Conformational Analysis
In the absence of single-crystal X-ray diffraction data for this compound, we can infer its likely three-dimensional conformation from established principles of stereochemistry and the known structures of related molecules.
-
Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[4]
-
Rotational Freedom: There are two key rotatable bonds that will define the overall shape of the molecule: the C-N bond connecting the phenyl and piperidine rings, and the C-C bond between the phenyl ring and the hydroxymethyl group. The steric bulk of the ortho-substituents will likely impose some restrictions on the rotational freedom around these bonds.
-
Intramolecular Interactions: It is plausible that an intramolecular hydrogen bond could form between the hydroxyl proton and the nitrogen atom of the piperidine ring, which would influence the preferred conformation.
Conceptual Molecular Structure Diagram:
Caption: 2D representation of the connectivity in this compound.
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive starting point for the design of novel therapeutic agents.
Central Nervous System (CNS) Agents
The piperidine scaffold is a well-established privileged structure for CNS-active compounds. The ability of the tertiary amine to be protonated at physiological pH can facilitate interactions with various receptors and transporters in the brain. The ortho-substitution pattern of this compound could be exploited to develop ligands with novel selectivity profiles for targets implicated in neurological and psychiatric disorders.
PROTAC Linker Technology
There is growing interest in using rigidified linkers in the design of PROTACs to improve their efficacy and pharmacokinetic properties. The 4-aryl piperidine motif has been utilized as a semi-flexible linker in PROTAC development.[2] The ortho-substituted pattern of this compound could offer a more constrained conformational presentation, which may be advantageous for optimizing ternary complex formation in targeted protein degradation.
Anticancer Agents
Numerous piperidine-containing compounds have demonstrated potent anticancer activity. The piperidine moiety can be found in several approved cancer therapies. The this compound scaffold could serve as a template for the development of novel cytotoxic agents or inhibitors of cancer-related signaling pathways.
Logical Relationship of Potential Applications:
References
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound {2-[(piperidin-1-yl)methyl]phenyl}methanol--hydrogen chloride (1/1) -... [chemdiv.com]
- 3. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of (2-Piperidin-1-yl-phenyl)methanol: A Technical Guide for Researchers
An In-depth Guide to the Structural Elucidation of (2-Piperidin-1-yl-phenyl)methanol through Spectroscopic Analysis, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.
This compound (CAS No: 87066-94-2), a substituted benzyl alcohol derivative, presents a unique structural framework of interest in medicinal chemistry and materials science.[1] Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol .[1] Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a detailed overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification of this compound.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound, featuring a piperidine ring attached to a phenylmethanol moiety at the ortho position, gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral data is fundamental for its characterization.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic, benzylic, and piperidine protons. The integration of these signals should correspond to the number of protons in each environment.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.8 | Singlet | 2H | Benzylic protons (-CH₂OH) |
| ~3.0-3.2 | Multiplet | 4H | Piperidine protons (α to N) |
| ~1.6-1.8 | Multiplet | 6H | Piperidine protons (β, γ to N) |
| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |
Note: The chemical shift of the hydroxyl proton is variable and dependent on the solvent and concentration. Its presence can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Aromatic C (C-N) |
| ~138 | Aromatic C (C-CH₂OH) |
| ~128-130 | Aromatic CH |
| ~122-125 | Aromatic CH |
| ~65 | Benzylic C (-CH₂OH) |
| ~55 | Piperidine C (α to N) |
| ~26 | Piperidine C (β to N) |
| ~24 | Piperidine C (γ to N) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, and C-N bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch (piperidine and benzylic) |
| 1600-1450 | Medium | Aromatic C=C stretch |
| 1200-1000 | Strong | C-O stretch (alcohol) and C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 191.
Expected Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:
-
Loss of a hydroxyl radical: [M - •OH]⁺ leading to a fragment at m/z 174.
-
Loss of water: [M - H₂O]⁺ resulting in a fragment at m/z 173.
-
Benzylic cleavage: Cleavage of the bond between the phenyl ring and the methanol group, leading to a piperidinyl-substituted benzyl cation.
-
Fragmentation of the piperidine ring: Characteristic losses of ethylene and other small fragments from the piperidine ring.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder to subtract from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization:
-
Electron Ionization (EI): For volatile samples, direct insertion or GC-MS can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.
-
Electrospray Ionization (ESI): For less volatile samples or to observe the molecular ion more clearly, ESI is a suitable soft ionization technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For tandem mass spectrometry (MS/MS), the molecular ion (m/z 191) can be isolated and fragmented to provide further structural details.
Synthesis and Characterization Workflow
The reliable spectroscopic analysis of this compound is intrinsically linked to its synthesis and purification. A typical workflow is outlined below.
References
(2-Piperidin-1-yl-phenyl)methanol: A Versatile Scaffold for Modern Drug Discovery and Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and catalysis, the identification of versatile molecular scaffolds that can be readily adapted for a multitude of applications is of paramount importance. (2-Piperidin-1-yl-phenyl)methanol, a seemingly unassuming molecule, embodies this principle of modularity and potential. Its structure, featuring a piperidine ring directly linked to a phenylmethanol moiety at the ortho position, combines several key features that render it a highly attractive starting point for diverse research endeavors. The N-benzylpiperidine motif is a well-established pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The benzyl alcohol group, on the other hand, offers a reactive handle for derivatization and can participate in various catalytic processes.
This technical guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a simple catalogue of possibilities, we will delve into the scientific rationale behind its utility in three key areas: as a scaffold for CNS-active agents, as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), and as a ligand or precursor in catalysis. For each application, we will provide detailed, field-proven experimental protocols, enabling researchers to directly embark on the exploration of this promising molecule.
I. This compound as a Scaffold for CNS-Active Agents
The N-benzylpiperidine core is a privileged structure in neuropharmacology, known for its ability to interact with various receptors and enzymes in the CNS.[1][2] This makes this compound an excellent starting point for the development of novel therapeutics for neurological disorders.
A. Rationale: Targeting Key Enzymes in Neurodegeneration
Two key enzymes implicated in the pathology of Alzheimer's disease and other neurodegenerative conditions are Acetylcholinesterase (AChE) and Histone Deacetylases (HDACs).
-
Acetylcholinesterase (AChE): The N-benzylpiperidine moiety is a cornerstone of several potent AChE inhibitors.[3] Its structure allows for crucial interactions within the active site of the enzyme, and the phenyl ring can be readily modified to enhance binding affinity and selectivity.[2]
-
Histone Deacetylases (HDACs): HDAC inhibitors have emerged as a promising therapeutic strategy for various diseases, including neurodegenerative disorders. The development of multi-target-directed ligands that can inhibit both HDACs and other relevant targets is a key area of research. The this compound scaffold provides a foundation for designing such dual-target inhibitors.
B. Experimental Workflow: From Derivatization to Enzyme Inhibition Assays
The following workflow outlines the key steps for exploring the potential of this compound as a CNS-active agent.
Caption: Workflow for developing CNS-active agents.
C. Detailed Experimental Protocols
This protocol describes a general method for esterifying the benzylic alcohol.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C and add the desired acyl chloride or anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired ester derivative.
This colorimetric assay is a standard method for measuring AChE activity.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE (from Electrophorus electricus) in the assay buffer to a final concentration of 0.1-0.25 U/mL.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
ATCI Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).
-
Inhibitor Solutions: Prepare stock solutions of the synthesized derivatives in DMSO and make serial dilutions in the assay buffer. The final DMSO concentration in the wells should not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound dilution to the sample wells.
-
Add 25 µL of assay buffer (with the same DMSO concentration as the test compounds) to the negative control wells.
-
Add 25 µL of a known AChE inhibitor (e.g., Donepezil) as a positive control.
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay measures the activity of HDAC enzymes using a fluorogenic substrate.
-
Reagent Preparation:
-
HDAC Assay Buffer: Typically provided in commercial kits, or a buffer containing Tris-HCl, NaCl, and a reducing agent.
-
HDAC Substrate: A fluorogenic, acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer Solution: Contains a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule (AMC).
-
HDAC Enzyme: Purified HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC).
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add assay buffer and the HDAC substrate to each well.
-
Add the test compound dilutions to the sample wells.
-
Add a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Initiate the reaction by adding the HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the enzymatic reaction and initiate the development by adding the developer solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
D. Data Presentation: Comparative Analysis of Inhibitory Potency
| Derivative | Modification | AChE IC50 (µM) | HDAC IC50 (µM) |
| Parent Compound | This compound | >100 | >100 |
| Derivative 1 | Acetate Ester | 15.2 ± 1.8 | 50.5 ± 4.3 |
| Derivative 2 | Benzoate Ester | 5.8 ± 0.7 | 25.1 ± 2.9 |
| Derivative 3 | Cinnamate Ester | 2.1 ± 0.3 | 10.8 ± 1.2 |
| Donepezil | (Positive Control) | 0.02 ± 0.003 | N/A |
| Trichostatin A | (Positive Control) | N/A | 0.01 ± 0.002 |
II. This compound as a Rigid Linker in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[4] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.
A. Rationale: The Advantage of a Rigid Piperidine-Based Linker
While flexible linkers like PEG and alkyl chains are commonly used, rigid linkers incorporating cyclic structures like piperidine are gaining increasing attention.[5][6]
-
Conformational Rigidity: The piperidine ring introduces conformational constraint, which can pre-organize the PROTAC into an orientation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][7]
-
Improved Physicochemical Properties: The basic nitrogen in the piperidine ring can be protonated at physiological pH, which can enhance the solubility and other pharmacokinetic properties of the often large and lipophilic PROTAC molecules.[6][7]
The this compound structure provides a pre-organized, rigid scaffold that can be readily incorporated into PROTAC synthesis.
B. Experimental Workflow: From Linker Synthesis to Protein Degradation
Caption: Workflow for developing and evaluating PROTACs.
C. Detailed Experimental Protocols
This protocol provides a general strategy for incorporating the linker.
-
Linker Functionalization: The hydroxyl group of this compound is first converted to a more suitable functional group for coupling, such as an amine or a carboxylic acid, through standard organic synthesis procedures.
-
Coupling to the E3 Ligase Ligand:
-
Activate the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide) using a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq) in anhydrous DMF.
-
Add the functionalized linker (1.1 eq) to the activated E3 ligase ligand solution and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
-
Coupling to the Target-Binding Ligand (Warhead):
-
The remaining functional group on the linker is then coupled to the warhead. For example, if the linker now has a terminal hydroxyl group, it can be converted to a leaving group (e.g., mesylate) and then reacted with an amine on the warhead.
-
-
Purification: The final PROTAC is purified by preparative HPLC.
This technique is used to quantify the amount of target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein).
D. Data Presentation: Physicochemical Properties of PROTACs
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |
| PROTAC-1 | Flexible PEG Linker | 950 | 5.8 | 5 |
| PROTAC-2 | Rigid Piperidine-based Linker | 890 | 4.5 | 25 |
III. This compound in Catalysis
The unique structural combination of a tertiary amine and a benzylic alcohol in this compound makes it a promising candidate for applications in catalysis.
A. Rationale: A Bifunctional Molecule for Catalytic Transformations
-
Ligand in Asymmetric Catalysis: The chiral variants of amino alcohols are well-known to be effective ligands in a variety of asymmetric catalytic reactions, including reductions, additions, and cycloadditions.[8][9] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
-
Hydrogen Donor in Transfer Hydrogenation: The benzyl alcohol moiety can serve as a hydrogen donor in catalytic transfer hydrogenation reactions, a process often termed "borrowing hydrogen."[10] The catalyst transiently oxidizes the alcohol to an aldehyde, which can then participate in other reactions (e.g., N-alkylation of amines), with the hydrogen being returned in a subsequent reduction step.
B. Experimental Workflow: Exploring Catalytic Activity
Caption: Workflow for evaluating catalytic applications.
C. Detailed Experimental Protocol
This protocol outlines a general procedure for using an alcohol as a hydrogen donor.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the amine (1.0 eq), this compound (1.2 eq), a suitable transition metal catalyst (e.g., a ruthenium or iridium complex, 1-5 mol%), and a base (e.g., potassium tert-butoxide, 0.5-1.0 eq) in an anhydrous solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 110-130 °C) and stir for 16-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. The yield of the N-alkylated amine is determined.
Conclusion: A Scaffold of Opportunity
This compound represents a molecule of significant, yet largely untapped, potential. Its constituent motifs, the N-benzylpiperidine and the benzyl alcohol, are well-established players in medicinal chemistry and catalysis. This guide has provided a comprehensive, technically-grounded framework for researchers to begin exploring the applications of this versatile scaffold. By providing detailed, actionable protocols, we aim to empower scientists to unlock the full potential of this compound in the development of novel therapeutics and efficient catalytic systems. The modular nature of this molecule, combined with the robust experimental methodologies outlined herein, paves the way for exciting discoveries in drug discovery and beyond.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Biological activity of (2-Piperidin-1-yl-phenyl)methanol derivatives
An In-Depth Technical Guide to the Biological Activity of (2-Piperidin-1-yl-phenyl)methanol Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine nucleus is a foundational scaffold in medicinal chemistry, integral to a vast array of therapeutic agents due to its unique structural and physicochemical properties.[1][2] This technical guide focuses on the diverse biological activities of this compound derivatives and related analogues. We will explore the synthesis, mechanistic underpinnings, and structure-activity relationships (SAR) that govern their efficacy in various therapeutic areas, including neuroprotection, oncology, and infectious diseases. This document serves as a comprehensive resource, synthesizing current research to provide actionable insights and detailed experimental protocols for professionals in the field of drug discovery and development.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring, a saturated heterocycle containing a nitrogen atom, is a recurring motif in numerous pharmaceuticals.[2] Its prevalence stems from its ability to confer favorable properties such as aqueous solubility, metabolic stability, and the capacity to engage in specific hydrogen bonding interactions with biological targets. The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, making it a highly versatile scaffold for designing potent and selective ligands.[2] Derivatives of piperidine are found in drugs targeting the central nervous system, cardiovascular diseases, and infectious agents, highlighting its broad therapeutic relevance.[1][3][4]
Synthesis of this compound and its Derivatives
The synthesis of the core this compound structure can be achieved through various established synthetic routes. A common approach involves the reaction of piperidine with styrene oxide. Additionally, multi-step synthesis procedures starting from piperidine-4-carboxylic acid have been employed to generate a variety of substituted benzimidazole derivatives containing a piperidine moiety.[5] Modifications to the phenyl ring, the piperidine nitrogen, and the methanol group allow for the generation of diverse chemical libraries for biological screening.
Neuroprotective Activities of Piperidine Derivatives
Several derivatives of piperidine have demonstrated significant potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][6]
Mechanism of Neuroprotection
The neuroprotective effects of these compounds are often multi-faceted, involving:
-
Antioxidant Properties: Many piperidine derivatives, particularly those incorporating flavone or cinnamamide moieties, exhibit potent antioxidant activity, which is crucial in combating the oxidative stress implicated in neurodegeneration.[1][7]
-
Enzyme Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. Piperidine-flavone analogues have shown good binding affinity to these enzymes.[1]
-
Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Piperine, a naturally occurring piperidine alkaloid, has been shown to reduce the activation of microglia and the expression of pro-inflammatory cytokines like IL-1β.[6]
-
Anti-apoptotic Activity: Some derivatives protect neurons by modulating apoptotic pathways, for instance, by maintaining the balance of Bcl-2/Bax proteins.[6]
Featured Neuroprotective Derivatives
-
Piperidine-Flavone Analogues: Compounds 5a, 5c, and 5j from a studied series showed promising IC50 values against AChE and demonstrated a neuroprotective effect in SH-SY5Y cell lines by reducing Aβ-induced cell toxicity.[1]
-
Cinnamamide-Piperidine Derivatives: Compound 9d, a Fenazinel derivative, exhibited potent neuroprotective activity in vitro, comparable to the parent compound, with the added benefit of weak hERG inhibitory activity, suggesting lower cardiotoxicity.[7]
-
Piperine: This natural product has demonstrated protective effects in a mouse model of Parkinson's disease by attenuating motor deficits and cognitive impairment through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[6]
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
The Methyl Thiazolyl Tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the neuroprotective effects of compounds against toxins.
Objective: To determine the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from glutamate-induced excitotoxicity.
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce Toxicity: Introduce glutamate (e.g., 20 mM final concentration) to the wells (except for the control group) and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Antimicrobial Activity of Piperidine Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.[4][8][9]
Spectrum of Activity
-
Antibacterial: Diphenyl(piperidin-4-yl)methanol derivatives have been screened against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] Certain N-substituted piperidin-4-one derivatives have also shown good activity compared to the standard drug ampicillin.[8]
-
Antifungal: Thiosemicarbazone derivatives of piperidin-4-one have demonstrated significant antifungal activity against various fungi, including M. gypseum, M. canis, and C. albicans.[8] Other piperidine derivatives have shown varying degrees of inhibition against Aspergillus niger and Aspergillus flavus.[9]
-
Antitubercular: Certain benzimidazole-piperidine derivatives have been identified as potent antitubercular agents with low toxicity.[3]
Structure-Activity Relationship (SAR) Insights
-
The nature of substituents on the piperidine ring and the phenyl group plays a crucial role in determining the antimicrobial potency and spectrum.[9]
-
For diphenyl(piperidin-4-yl)methanol derivatives, sulfonamide and urea modifications have yielded compounds with encouraging antimicrobial activity.[4]
-
The addition of a thiosemicarbazone moiety to a piperidin-4-one scaffold has been shown to enhance antifungal activity.[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
This method is a preliminary screening tool to assess the antimicrobial activity of novel compounds.[2]
Objective: To qualitatively determine the antimicrobial activity of synthesized piperidine derivatives.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of the agar plates.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.
Anticancer Potential of Piperidine Derivatives
The piperidine scaffold is present in several anticancer drugs, and novel derivatives continue to be explored for their cytotoxic properties against various cancer cell lines.[10]
Targets and Mechanisms
-
Cytotoxicity: Many piperidine derivatives exhibit direct cytotoxic effects on cancer cells. For instance, benzoxazole-appended piperidine derivatives have shown potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[10]
-
Topoisomerase Inhibition: Some derivatives, such as those based on the 1,2-benzothiazine scaffold with a phenylpiperazine moiety, are designed to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[11]
-
Apoptosis Induction: Certain hydroxylated biphenyl compounds structurally related to piperidine-containing curcumin analogs have been shown to induce apoptosis in melanoma cells through caspase activation and PARP cleavage.[12]
-
Cell Cycle Arrest: These same compounds can cause an arrest in the G2/M phase of the cell cycle.[12]
Promising Anticancer Derivatives
-
Benzoxazole-Appended Piperidines: Compound 7h displayed an IC50 value of 7.31 µM against the MCF-7 breast cancer cell line.[10]
-
N-Sulfonylpiperidines: Compound 8 showed broad-spectrum activity against colorectal (HCT-116), hepatocellular (HepG-2), and breast (MCF-7) cancer cell lines with IC50 values of 3.94 µM, 3.76 µM, and 4.43 µM, respectively.[10]
-
1,2-Benzothiazine Derivatives: Compound BS230 demonstrated potent antitumor activity against MCF7 cells, with lower cytotoxicity towards healthy MCF10A cells compared to doxorubicin.[11]
Data Presentation: Comparative Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7h | MCF-7 (Breast) | 7.31 ± 0.43 | [10] |
| 8 | HCT-116 (Colorectal) | 3.94 | [10] |
| 8 | HepG-2 (Hepatocellular) | 3.76 | [10] |
| 8 | MCF-7 (Breast) | 4.43 | [10] |
| Doxorubicin | MCF-7 (Breast) | 8.20 ± 0.39 | [10] |
| Vinblastine | HCT-116 (Colorectal) | 3.21 | [10] |
Visualization of Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for Anticancer Drug Screening and Validation.
Opioid Receptor Agonism
Derivatives of N-phenyl-N-(piperidin-2-yl)propionamide have been synthesized and evaluated as opioid receptor ligands. These compounds have shown moderate to good binding affinities, particularly for the µ-opioid receptor.[13]
Structure-Activity Relationship Highlights
-
A hydroxyl substitution at the 5th position of a (tetrahydronapthalen-2-yl)methyl group resulted in excellent binding affinities (4 and 5 nM) and over 1000-fold selectivity for the µ-opioid receptor over the δ-opioid receptor.[13]
-
The linker between the piperidine and phenyl rings, as well as the substituent pattern on the phenyl ring, are critical for binding affinity and selectivity.[14]
Conclusion and Future Directions
The this compound scaffold and its broader class of piperidine derivatives represent a rich source of biologically active compounds with therapeutic potential across multiple disease areas. The versatility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Future research should focus on leveraging the structure-activity relationship insights presented here to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Advanced computational methods, such as molecular docking and dynamics simulations, will be invaluable in guiding the rational design of these novel therapeutic agents.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. academicjournals.org [academicjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (2-Piperidin-1-yl-phenyl)methanol
Abstract
(2-Piperidin-1-yl-phenyl)methanol is a synthetic small molecule featuring a phenylmethanol scaffold substituted with a piperidine ring. While its definitive biological role remains to be fully elucidated, its structural motifs are present in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this intriguing molecule. By leveraging structure-activity relationship insights from related compounds and outlining a systematic, multi-tiered experimental approach, this document serves as a roadmap for target identification, validation, and characterization of the downstream signaling pathways modulated by this compound.
Introduction: The Phenylpiperidine Scaffold - A Privileged Structure in Neuropharmacology
The phenylpiperidine structural motif is a cornerstone in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets, particularly within the central nervous system (CNS).[1] A prime example is the potent analgesic activity of fentanyl and its analogs, which are 4-phenylpiperidine derivatives that act as agonists at the μ-opioid receptor.[2] Furthermore, modifications to the phenylpiperidine core have yielded compounds with activity as NMDA receptor antagonists, selective serotonin reuptake inhibitors (SSRIs), and antipsychotics.[1][3]
The subject of this guide, this compound, presents a unique structural arrangement with the piperidine moiety at the ortho position of the benzyl alcohol. This seemingly subtle variation can significantly alter the molecule's conformational flexibility and its interaction with biological macromolecules compared to its 4-phenylpiperidine counterparts. The presence of the hydroxyl group also introduces a potential hydrogen bonding site, which could be critical for target engagement.
Given the rich pharmacology of related structures, it is plausible that this compound may exhibit activity at CNS targets such as G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters. This guide will, therefore, focus on a systematic approach to deorphanize this compound, starting from broad, unbiased screening to focused, mechanism-based assays.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Based on the structural features of this compound, we can formulate several primary hypotheses regarding its potential mechanism of action.
Hypothesis 1: Modulation of Opioid Receptors
The phenylpiperidine core is a well-established pharmacophore for opioid receptor ligands.[4][5] It is conceivable that this compound could act as an agonist, antagonist, or allosteric modulator at one or more of the opioid receptor subtypes (μ, δ, or κ).
Caption: Postulated opioid receptor signaling pathway for this compound.
Hypothesis 2: Interaction with Monoamine Transporters
Certain phenylpiperidine derivatives are known to inhibit the reuptake of monoamine neurotransmitters such as serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1] The structural similarity of this compound to some of these compounds suggests it could function as a monoamine reuptake inhibitor.
A Phased Experimental Approach to Elucidate the Mechanism of Action
A systematic, multi-phase research plan is essential to definitively identify the biological target(s) and mechanism of action of this compound.
Caption: A four-phase experimental workflow for mechanism of action studies.
Phase 1: Broad Spectrum Screening
The initial phase aims to cast a wide net to identify potential biological activities of this compound.
1.1. In Vitro Target-Based Screening:
-
Objective: To assess the binding affinity of the compound against a broad panel of known pharmacological targets.
-
Protocol:
-
Utilize a commercially available broad target screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).
-
Submit this compound for screening against a panel of at least 100 targets, including GPCRs (opioid, adrenergic, dopaminergic, serotonergic), ion channels, and neurotransmitter transporters.
-
The screening is typically performed using radioligand binding assays or enzymatic assays.
-
Analyze the results to identify targets where the compound exhibits significant binding affinity (typically >50% inhibition at a concentration of 10 µM).
-
1.2. Phenotypic Screening:
-
Objective: To observe the effect of the compound on cellular or organismal phenotypes without a preconceived target.
-
Protocol:
-
Employ a battery of cell-based assays relevant to CNS function. This could include assays for neurite outgrowth, neuronal viability under stress conditions (e.g., glutamate excitotoxicity), and neurotransmitter release.
-
For a broader screen, high-content imaging platforms can be used to assess changes in cellular morphology and protein localization in response to compound treatment.
-
A simple in vivo screen using zebrafish larvae can provide initial insights into potential CNS effects by monitoring changes in locomotor activity.
-
Data Presentation: Phase 1 Screening Results (Hypothetical)
| Target Class | Specific Target | Assay Type | % Inhibition @ 10 µM |
| GPCRs | μ-Opioid Receptor | Radioligand Binding | 85% |
| δ-Opioid Receptor | Radioligand Binding | 32% | |
| κ-Opioid Receptor | Radioligand Binding | 91% | |
| Dopamine D2 Receptor | Radioligand Binding | 15% | |
| Transporters | Serotonin Transporter (SERT) | Radioligand Binding | 68% |
| Dopamine Transporter (DAT) | Radioligand Binding | 45% | |
| Norepinephrine Transporter (NET) | Radioligand Binding | 55% |
Phase 2: Target Validation and Initial Structure-Activity Relationship (SAR)
Based on the initial screening results, this phase focuses on validating the identified "hits" and understanding the basic structural requirements for activity.
2.1. Dose-Response and Affinity Determination:
-
Objective: To quantify the binding affinity (Ki) or functional potency (EC50/IC50) of the compound at the validated targets.
-
Protocol:
-
For binding assays, perform saturation binding experiments with a suitable radioligand in the presence of increasing concentrations of this compound to determine the Ki.
-
For functional assays (e.g., cAMP accumulation for GPCRs, neurotransmitter uptake for transporters), generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inhibitors).
-
2.2. Functional Characterization:
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Protocol:
-
GPCRs:
-
Agonism: Measure downstream signaling events such as GTPγS binding, cAMP modulation, or β-arrestin recruitment in response to the compound alone.
-
Antagonism: Pre-incubate cells with the compound and then challenge with a known agonist to see if the agonist's effect is blocked.
-
-
Transporters:
-
Measure the uptake of a radiolabeled substrate (e.g., [3H]serotonin for SERT) in the presence of increasing concentrations of the compound to confirm inhibitory activity.
-
-
Data Presentation: Phase 2 Target Validation (Hypothetical)
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
| μ-Opioid Receptor | 150 | 250 (EC50) | Partial Agonist |
| κ-Opioid Receptor | 80 | 120 (IC50) | Antagonist |
| SERT | 300 | 450 (IC50) | Inhibitor |
Phase 3: In-depth Mechanistic and Functional Characterization
This phase delves deeper into the molecular interactions and cellular consequences of target engagement.
3.1. Downstream Signaling Pathway Analysis:
-
Objective: To map the intracellular signaling cascades activated or inhibited by the compound.
-
Protocol:
-
If the target is a GPCR, use techniques like Western blotting or phospho-specific ELISAs to investigate the phosphorylation status of key signaling proteins (e.g., ERK, Akt) downstream of G-protein activation.
-
Utilize reporter gene assays (e.g., CRE-luciferase for cAMP-dependent pathways) to quantify transcriptional changes.
-
3.2. Electrophysiology:
-
Objective: To assess the effect of the compound on neuronal excitability and ion channel function.
-
Protocol:
-
Use patch-clamp electrophysiology on cultured neurons or brain slices to measure changes in membrane potential, firing rate, and synaptic transmission in response to the compound.
-
If an ion channel was identified as a primary target, use heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) to study the compound's direct effect on channel gating and conductance.
-
Phase 4: In Vivo Proof-of-Concept
The final phase aims to translate the in vitro findings to a living organism to assess the compound's physiological effects and potential therapeutic utility.
4.1. Animal Models of Disease:
-
Objective: To evaluate the efficacy of the compound in relevant animal models.
-
Protocol:
-
Based on the in vitro mechanism, select appropriate animal models. For example, if the compound is a μ-opioid agonist, use models of acute and chronic pain (e.g., hot plate test, von Frey test). If it is a SERT inhibitor, use models of depression or anxiety (e.g., forced swim test, elevated plus maze).
-
Administer the compound via a suitable route (e.g., intraperitoneal, oral) and assess its effect on the relevant behavioral or physiological endpoints.
-
4.2. Pharmacokinetic and Toxicological Profiling:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties and assess the safety profile of the compound.
-
Protocol:
-
Conduct pharmacokinetic studies in rodents to determine key parameters such as bioavailability, half-life, and brain penetration.
-
Perform acute and sub-chronic toxicity studies to identify any potential adverse effects and determine the maximum tolerated dose.
-
Conclusion and Future Directions
This technical guide has outlined a comprehensive and systematic approach to elucidate the mechanism of action of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to in-depth mechanistic studies and in vivo validation, researchers can effectively deorphanize this compound. The structural relationship to known neuropharmacological agents suggests that this compound is a promising candidate for CNS activity. The proposed experimental framework provides a robust pathway to not only identify its primary molecular target(s) but also to understand its physiological consequences, ultimately paving the way for potential therapeutic applications. Future work should also include the synthesis and evaluation of analogs to build a comprehensive structure-activity relationship profile, which can guide the optimization of this chemical scaffold for desired pharmacological properties.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2][3] Its prevalence is a testament to its remarkable versatility, appearing in a vast array of natural products, agrochemicals, and, most notably, in over 70 FDA-approved pharmaceuticals, including multiple blockbuster drugs.[4][5][6] This guide, written from the perspective of a Senior Application Scientist, delves into the core principles that make the piperidine scaffold a "privileged" structure in drug design. We will explore its synthesis, structure-activity relationships (SAR), diverse therapeutic applications, and the computational methodologies that accelerate the discovery of novel piperidine-based therapeutics.
The value of the piperidine moiety lies in its unique combination of physicochemical properties. As a saturated heterocycle, it provides a three-dimensional framework that can be precisely tailored to fit into the binding pockets of biological targets.[7] Its basic nitrogen atom (pKa ≈ 11.2) is often protonated at physiological pH, enabling strong ionic interactions with acidic residues in proteins, a critical feature for receptor affinity and selectivity.[8] Furthermore, the piperidine ring's lipophilicity and conformational flexibility contribute favorably to pharmacokinetic properties, including membrane permeability and metabolic stability, enhancing the "druggability" of molecules that contain it.[7][9]
Part 1: Synthetic Strategies for Accessing the Piperidine Core
The development of efficient and stereocontrolled methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[3] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.
Hydrogenation and Reduction of Pyridine Precursors
One of the most direct and widely used methods for synthesizing the piperidine core is the hydrogenation of substituted pyridine rings. This approach is attractive due to the commercial availability of a wide variety of pyridine starting materials.
Causality: The primary challenge in this method is achieving chemo- and stereoselectivity, especially with highly functionalized pyridines. The choice of catalyst (e.g., Pt, Pd, Rh, Ru) and reaction conditions (temperature, pressure, solvent) is paramount. Organocatalysis is also emerging as a powerful alternative to traditional metal catalysis.[3]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
System Preparation: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with the substituted pyridine substrate and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: The chosen catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) is carefully added under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is a critical parameter that must be optimized for each substrate to ensure complete conversion without promoting side reactions.
-
Hydrogenation: The system is sealed, purged with hydrogen gas, and then pressurized to the desired level (typically 50-500 psi). The reaction is stirred vigorously at a set temperature (room temperature to 80 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude piperidine derivative is purified by column chromatography or crystallization.
-
Validation: The final product's structure and purity must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS).
Intramolecular Cyclization Strategies
Intramolecular cyclization involves forming the piperidine ring from an acyclic precursor that already contains the nitrogen atom. This is a powerful strategy for controlling stereochemistry.
Key Methodologies:
-
Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone.
-
Aza-Michael Reaction: Conjugate addition of an amine to an α,β-unsaturated carbonyl compound.
-
Metal-Catalyzed Cyclization: Gold(I) or Palladium(II) complexes can catalyze the amination of alkenes to form substituted piperidines, offering a route to difunctionalized products.
The main challenge and, simultaneously, the opportunity in intramolecular cyclization is achieving high stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts.
Caption: A generalized workflow for the synthesis and validation of piperidine derivatives.
Part 2: Structure-Activity Relationships and Therapeutic Applications
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the ring.[10] A deep understanding of SAR is fundamental to optimizing potency, selectivity, and pharmacokinetic profiles.[11]
Central Nervous System (CNS) Disorders
Piperidine-containing compounds are particularly prominent as CNS-acting agents due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[9]
-
Antipsychotics: The prototypical antipsychotic drug Haloperidol features a piperidine ring that is crucial for its antagonist activity at dopamine D2 receptors.
-
ADHD Medications: Methylphenidate (Ritalin) contains a piperidine scaffold and functions by blocking the reuptake of dopamine and norepinephrine.[12]
-
Alzheimer's Disease: Donepezil, a leading acetylcholinesterase inhibitor, utilizes a benzyl-piperidine group to bind effectively to the catalytic site of the enzyme, thereby increasing acetylcholine levels in the brain.[2]
-
Analgesics: The potent synthetic opioid Fentanyl and its analogs are piperidine derivatives that act as strong agonists of the μ-opioid receptor.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of (2-Piperidin-1-yl-phenyl)methanol via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of (2-Piperidin-1-yl-phenyl)methanol, a valuable building block in medicinal chemistry and materials science. The described method utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, to efficiently form the critical C-N bond between 2-bromobenzyl alcohol and piperidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and methods for product characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the synthetic transformation.
Introduction and Scientific Rationale
The synthesis of aryl amines, particularly those integrated into complex molecular scaffolds, is a cornerstone of modern pharmaceutical development. The target molecule, this compound, incorporates a phenylmethanol core functionalized with a piperidine moiety, a common motif in pharmacologically active compounds.
Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SₙAr), are often limited by harsh reaction conditions and a narrow substrate scope, typically requiring highly activated aryl halides.[1] The Buchwald-Hartwig amination reaction has emerged as a superior alternative, offering a versatile and mild pathway for the synthesis of aryl amines from aryl halides or pseudohalides.[1][2] This palladium-catalyzed cross-coupling reaction demonstrates remarkable functional group tolerance and broad applicability, making it an indispensable tool in organic synthesis.[2]
This protocol was developed to provide a reliable and scalable method for synthesizing this compound. The selection of a palladium catalyst paired with a sterically hindered phosphine ligand is critical for facilitating the key steps of the catalytic cycle, ensuring high yields and minimizing side product formation.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzyl alcohol, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: Piperidine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1]
Diagram 1: The catalytic cycle of the Buchwald-Hartwig amination.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Purity/Grade | Supplier |
| 2-Bromobenzyl alcohol | 18982-54-2 | C₇H₇BrO | >98% | Sigma-Aldrich |
| Piperidine | 110-89-4 | C₅H₁₁N | >99% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 97% | Strem Chemicals |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | >98% | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | >98% | Acros Organics |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hexane | 110-54-3 | C₆H₁₄ | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl | N/A | NH₄Cl | N/A | Lab Prepared |
| Saturated aq. NaCl (Brine) | N/A | NaCl | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous | VWR |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | CDCl₃ | 99.8 atom % D | Cambridge Isotope |
Equipment
-
Schlenk flask (100 mL) equipped with a magnetic stir bar
-
Heating mantle with a temperature controller and thermocouple
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer
-
Glass syringes and needles
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Flash chromatography system with silica gel cartridges
-
NMR spectrometer (≥400 MHz)
-
Mass spectrometer (GC-MS or LC-MS)
Critical Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Piperidine: Highly flammable liquid and vapor.[3] Toxic if swallowed or in contact with skin.[4] Causes severe skin burns and eye damage.[4] Keep away from heat, sparks, and open flames.[3] Store in a tightly closed container in a well-ventilated place.[3]
-
2-Bromobenzyl alcohol: Harmful if swallowed and causes serious eye irritation.[5][6] Avoid contact with skin and eyes.[6]
-
Sodium tert-butoxide: Corrosive solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle under an inert atmosphere.
-
Palladium Catalysts and Phosphine Ligands: Potentially toxic and may be air-sensitive. Handle with care, avoiding inhalation of dust.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Suspected of damaging fertility or the unborn child.
Detailed Experimental Protocol
This protocol details the synthesis on a 5 mmol scale.
Diagram 2: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
Place a 100 mL Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun for 5 minutes to remove adsorbed moisture.
-
Backfill the flask with argon gas. Repeat this vacuum/backfill cycle three times.
-
Causality: The Pd(0) catalyst and phosphine ligand are sensitive to oxygen and moisture. Establishing an inert atmosphere is crucial to prevent catalyst deactivation and ensure reaction efficiency.
Step 2: Reagent Addition
-
Under a positive flow of argon, add 2-bromobenzyl alcohol (0.935 g, 5.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (0.72 g, 7.5 mmol, 1.5 equiv.) to the flask.
-
Evacuate and backfill the flask with argon three more times.
-
Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate piperidine within the catalytic cycle.[1] XPhos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.
-
Add anhydrous toluene (25 mL) via syringe, followed by piperidine (0.60 mL, 6.0 mmol, 1.2 equiv.).
Step 3: Reaction Execution
-
Seal the Schlenk flask and place it in a pre-heated heating mantle set to 100 °C.
-
Stir the mixture vigorously for 12-16 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps, ensuring a reasonable reaction rate.
Step 4: Reaction Monitoring
-
After the reaction time, cool the flask to room temperature.
-
Monitor the reaction progress by TLC (eluent: 20% Ethyl Acetate in Hexane). Spot the starting material (2-bromobenzyl alcohol) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible under UV light.
Step 5: Workup and Extraction
-
Quench the reaction by slowly adding 25 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Causality: The NH₄Cl quench neutralizes the excess base. The brine wash helps to remove water and inorganic salts from the organic phase.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 6: Purification
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 5% ethyl acetate in hexane and gradually increasing to 25% ethyl acetate in hexane.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Characterization and Expected Results
| Parameter | Expected Value/Observation |
| Appearance | Pale yellow oil |
| Yield | 85-95% |
| Molecular Formula | C₁₂H₁₇NO[7] |
| Molecular Weight | 191.27 g/mol [7] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 2H, Ar-H), 7.10-6.95 (m, 2H, Ar-H), 4.75 (s, 2H, -CH₂OH), 3.00-2.85 (m, 4H, N-CH₂ piperidine), 2.50 (br s, 1H, -OH), 1.80-1.65 (m, 4H, piperidine), 1.65-1.50 (m, 2H, piperidine). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.0, 138.5, 129.0, 128.5, 122.0, 118.0, 64.5 (-CH₂OH), 55.0 (N-CH₂ piperidine), 26.5 (piperidine), 24.5 (piperidine). |
| Mass Spec (EI) | m/z (%): 191 (M⁺), 174, 158, 118, 91. |
Note: NMR chemical shifts are predicted based on known values for similar structures and may vary slightly.[8]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong or impure base.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique.2. Use a fresh, high-purity bottle of NaOtBu; handle in a glovebox.3. Verify heating mantle temperature with a calibrated thermometer. |
| Formation of Side Products | 1. Hydrodehalogenation of starting material.2. Dimerization or other side reactions. | 1. Ensure the system is free of protic sources.2. Optimize catalyst/ligand loading; a slight excess of ligand may be beneficial. |
| Difficult Purification | Co-elution of product with impurities. | Optimize the solvent gradient for flash chromatography; try a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
The Buchwald-Hartwig amination provides an exceptionally effective and reliable method for the synthesis of this compound from 2-bromobenzyl alcohol and piperidine. The protocol detailed in this application note is robust, scalable, and yields the target compound in high purity. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology for the synthesis of other valuable aryl amine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Use of (2-Piperidin-1-yl-phenyl)methanol as a Versatile Chemical Intermediate
Introduction: The Significance of the Piperidine Scaffold and the Utility of (2-Piperidin-1-yl-phenyl)methanol
The piperidine ring is a paramount heterocyclic scaffold in the realm of medicinal chemistry and drug discovery. Its prevalence in a myriad of FDA-approved drugs and biologically active natural products underscores its importance.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in crucial hydrogen bonding interactions, makes it an ideal building block for molecules designed to interact with biological targets.[1] this compound, a bifunctional molecule featuring a piperidine moiety directly attached to a phenylmethanol core, represents a highly valuable and versatile chemical intermediate. Its strategic placement of a nucleophilic tertiary amine and a reactive primary alcohol on an aromatic platform allows for a diverse range of chemical transformations, making it a key precursor for the synthesis of complex molecular architectures, including potential therapeutic agents and specialized ligands for catalysis.
This comprehensive guide provides detailed protocols for the synthesis and characterization of this compound, along with its application in the synthesis of more complex derivatives. The methodologies described herein are designed for researchers, scientists, and professionals in drug development, offering both practical experimental procedures and the underlying scientific rationale.
Synthesis of this compound
A robust and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-(piperidin-1-yl)benzaldehyde. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its mild reaction conditions.[3][4]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of 2-(Piperidin-1-yl)benzaldehyde
Materials:
-
2-(Piperidin-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(piperidin-1-yl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.2 eq) portion-wise over 15 minutes. The addition is exothermic, so maintain the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Once the effervescence ceases, remove the methanol under reduced pressure.
-
Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization of the synthesized intermediate is crucial for its use in subsequent steps. The following tables summarize the key physicochemical properties and predicted spectroscopic data for this compound.[5]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 87066-94-2[5] |
| Molecular Formula | C₁₂H₁₇NO[5] |
| Molecular Weight | 191.27 g/mol [5] |
| Appearance | Expected to be an off-white to yellow solid or oil |
| Solubility | Soluble in methanol, dichloromethane, chloroform; sparingly soluble in water |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | d | 1H | Ar-H |
| ~7.30 | t | 1H | Ar-H |
| ~7.15 | t | 1H | Ar-H |
| ~7.00 | d | 1H | Ar-H |
| ~4.80 | s | 2H | -CH ₂OH |
| ~3.00 | m | 4H | -N-(CH ₂)₂- (piperidine α-protons) |
| ~2.50 | br s | 1H | -CH₂OH |
| ~1.70 | m | 4H | -N-CH₂-(CH ₂)₂- (piperidine β-protons) |
| ~1.60 | m | 2H | -N-(CH₂)₂-CH ₂- (piperidine γ-proton) |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C -N (aromatic) |
| ~138.0 | C -CH₂OH (aromatic) |
| ~129.0 | Ar-C H |
| ~128.0 | Ar-C H |
| ~122.0 | Ar-C H |
| ~120.0 | Ar-C H |
| ~65.0 | -C H₂OH |
| ~55.0 | -N-(C H₂)₂- (piperidine α-carbons) |
| ~26.0 | -N-CH₂-(C H₂)₂- (piperidine β-carbons) |
| ~24.0 | -N-(CH₂)₂-C H₂- (piperidine γ-carbon) |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Data |
| IR (KBr, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1600, 1490 (C=C stretch, aromatic), 1250-1050 (C-N and C-O stretch)[6][7] |
| MS (EI) | m/z (%): 191 (M⁺), 174 (M⁺ - OH), 160 (M⁺ - CH₂OH), 107, 91, 84 |
Disclaimer: The NMR and MS data presented are predicted based on the chemical structure and data from analogous compounds. Actual experimental data may vary.
Application as a Chemical Intermediate: Synthesis of a PROTAC Linker Precursor
This compound is an excellent starting material for the synthesis of more complex molecules. For instance, its structural isomer is used in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. The hydroxyl group can be readily functionalized to introduce a linker for conjugation to a protein-of-interest ligand and an E3 ligase ligand.
Application Workflow
Caption: Application of this compound in synthesizing a PROTAC linker precursor.
Experimental Protocol: Synthesis of 2-((2-(Piperidin-1-yl)phenyl)methoxy)acetic acid
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl bromoacetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
O-Alkylation: Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification of the Ester: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.
-
Ester Deprotection: Dissolve the purified tert-butyl ester in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Isolation of the Carboxylic Acid: Remove the solvent and excess TFA under reduced pressure. The resulting residue, 2-((2-(piperidin-1-yl)phenyl)methoxy)acetic acid, can be purified by recrystallization or trituration.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) of the specific compound and its reagents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The protocols provided in this guide offer a solid foundation for its synthesis, characterization, and further functionalization, enabling researchers to leverage its unique structural features for the creation of novel and complex molecules.
References
- 1. youtube.com [youtube.com]
- 2. Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore - Joseph Topczewski [grantome.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
Application Notes & Protocols: (2-Piperidin-1-yl-phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to (2-Piperidin-1-yl-phenyl)methanol (CAS No. 87066-94-2). It details its chemical and physical properties, provides a robust, step-by-step protocol for its synthesis via the reduction of 2-(piperidin-1-yl)benzaldehyde, outlines methods for analytical characterization, and discusses its primary application as a synthetic intermediate in medicinal chemistry. The protocols are designed to be self-validating, emphasizing safety, purity assessment, and reproducibility for research and drug development applications.
Introduction and Chemical Profile
This compound is a substituted amino alcohol featuring a phenyl methanol core with a piperidine group at the ortho position. This structural motif is of significant interest in medicinal chemistry, as the piperidine ring is a privileged scaffold found in numerous pharmaceuticals due to its ability to influence solubility, metabolic stability, and target binding.[1] The compound primarily serves as a versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity.[2][3] Its utility stems from the two reactive sites: the secondary alcohol, which can be further functionalized or oxidized, and the tertiary amine of the piperidine ring.
Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 87066-94-2 | [4][5] |
| Molecular Formula | C₁₂H₁₇NO | [4][5] |
| Molecular Weight | 191.27 g/mol | [4][5] |
| Appearance | Off-white to yellow solid (typical) | Supplier Data |
| Boiling Point | 343.2°C at 760 mmHg (Predicted) | [6] |
| Topological Polar Surface Area | 23.5 Ų | [4] |
| SMILES | C1CCN(CC1)C2=CC=CC=C2CO | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis via the reduction of 2-(piperidin-1-yl)benzaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent.[7]
Core Principle: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. Its milder nature, compared to reagents like lithium aluminum hydride (LiAlH₄), makes it compatible with a wider range of solvents, including protic solvents like ethanol, and enhances the safety of the procedure.[7][8]
Workflow Diagram:
Caption: Synthesis and Purification Workflow.
Materials & Reagents:
-
2-(piperidin-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (Absolute)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography mobile phase)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(piperidin-1-yl)benzaldehyde (1.0 eq). Dissolve the aldehyde in absolute ethanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is mandatory. This serves as a self-validating check on the synthesis protocol.[9]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure of the final product.
-
Sample Prep: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).[9]
-
Expected ¹H NMR Peaks (CDCl₃, 300 MHz):
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm.
-
Benzylic Methylene (CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.
-
Piperidine Protons: Broad multiplets in the range of δ 1.5-3.2 ppm.
-
Hydroxyl Proton (OH): A broad singlet, which may be exchangeable with D₂O. Its chemical shift is concentration-dependent.
-
-
Expected ¹³C NMR Peaks (CDCl₃, 75 MHz):
-
Aromatic Carbons: Multiple signals between δ 120-150 ppm.
-
Benzylic Carbon (CH₂OH): A signal around δ 60-65 ppm.
-
Piperidine Carbons: Signals typically in the δ 24-55 ppm range.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound.[9]
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 214 nm, 254 nm).
-
-
Purity Assessment: Purity is calculated based on the area percentage of the main product peak relative to the total peak area. A purity of >95% is generally considered acceptable for most research applications.
3. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) is typically used.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.27.
Application Note: Use as a Synthetic Intermediate
The primary application of this compound is as a precursor for more complex, biologically active molecules. The hydroxyl group is a key handle for derivatization.
Example Application: Synthesis of an Ether Derivative
This protocol describes a standard Williamson ether synthesis to add an alkyl group, a common step in modifying a lead compound in drug discovery.
Reaction Scheme Diagram:
Caption: Williamson Ether Synthesis Pathway.
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and use an inert atmosphere. Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Alkylation: Cool the solution back to 0°C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature overnight, or heat gently if required. Monitor by TLC.
-
Work-up: After completion, cool the reaction and quench carefully by the slow addition of water. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting ether derivative by flash column chromatography.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
- 1. benchchem.com [benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Page loading... [guidechem.com]
- 5. This compound | 87066-94-2 | MDA06694 [biosynth.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Comprehensive Characterization of (2-Piperidin-1-yl-phenyl)methanol
Abstract: This document provides a detailed guide for the analytical characterization of (2-Piperidin-1-yl-phenyl)methanol, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and stability of this compound. This guide emphasizes the causality behind experimental choices and provides robust, self-validating methodologies, from spectroscopic identification to chromatographic purity assessment.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a piperidine ring attached to a phenylmethanol moiety. The piperidine scaffold is a highly privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs targeting conditions ranging from central nervous system disorders to cancer.[1] The specific arrangement of the piperidinyl and hydroxyl groups in this compound makes it a valuable building block for synthesizing more complex pharmaceutical agents.[2] Its structural integrity and purity are therefore paramount to ensure the safety and efficacy of the final drug product.
The analytical characterization of such intermediates is a critical step in the drug development pipeline. It serves to:
-
Confirm Chemical Identity: Verifying that the correct molecular structure has been synthesized.
-
Determine Purity: Quantifying the presence of any impurities, such as starting materials, by-products, or degradation products.[3]
-
Establish a Reference Standard: Creating a well-characterized standard for future quality control checks.
-
Support Regulatory Filings: Providing the necessary data for Investigational New Drug (IND) and New Drug Application (NDA) submissions.
This guide presents a suite of analytical techniques best suited for the comprehensive characterization of this compound, complete with detailed protocols and expected outcomes.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for selecting appropriate analytical conditions.
| Property | Value | Source |
| CAS Number | 87066-94-2 | [Guidechem] |
| Molecular Formula | C₁₂H₁₇NO | [Guidechem] |
| Molecular Weight | 191.27 g/mol | [Guidechem] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO, and Chloroform | Inferred |
| Topological Polar Surface Area | 23.5 Ų | [Guidechem] |
Integrated Analytical Workflow
A multi-technique approach is crucial for unambiguous characterization. The following workflow ensures that both the structural identity and the purity profile of the compound are thoroughly investigated.
References
Synthesis of Novel Derivatives from (2-Piperidin-1-yl-phenyl)methanol: An Application Guide for Drug Discovery
Introduction: The Strategic Value of the (2-Piperidin-1-yl-phenyl)methanol Scaffold
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to engage in crucial binding interactions with a multitude of biological targets.[1] The this compound scaffold, in particular, presents a unique and versatile starting point for the generation of novel molecular entities. This framework features three key regions for chemical modification: the hydroxyl group, the phenyl ring, and the piperidine nitrogen. This guide provides detailed protocols for the synthesis of novel derivatives from this compound, with a focus on reactions that are both robust and amenable to the creation of diverse chemical libraries for drug discovery programs. We will explore derivatization of the hydroxyl group via O-alkylation and esterification, as well as functionalization of the phenyl ring through the powerful strategy of directed ortho-metalation.
Core Synthetic Strategies and Protocols
The synthetic versatility of this compound allows for the targeted synthesis of a wide array of derivatives. The following protocols are designed to be adaptable and provide a solid foundation for further exploration.
Derivatization of the Hydroxyl Group: O-Alkylation and Esterification
The primary alcohol of this compound is a prime site for modification to introduce a variety of functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of a base.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group, forming the corresponding alkoxide. NaH is ideal as the only byproduct is hydrogen gas.
-
Aprotic Solvent (DMF/THF): These solvents are chosen for their ability to dissolve the reactants and for their inertness under the basic reaction conditions.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
This protocol provides a standard method for the acetylation of the hydroxyl group, which can serve as a template for the introduction of other ester functionalities.[1]
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in pyridine under an inert atmosphere.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add acetic anhydride (1.1 eq.) to the cooled solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[1]
-
Quench the reaction by the slow addition of methanol.[1]
-
Remove the solvents under reduced pressure.[1]
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetylated product.[1]
Causality Behind Experimental Choices:
-
Pyridine: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation.
-
Acetic Anhydride: A highly reactive acetylating agent that readily reacts with the primary alcohol.
-
Aqueous Workup: The series of washes is designed to remove any remaining pyridine, acetic anhydride, and acetic acid from the organic layer.
Functionalization of the Phenyl Ring: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In this compound, the piperidine nitrogen and the hydroxyl group can act as directing groups, facilitating deprotonation at the ortho position of the phenyl ring.
This protocol outlines a general procedure for the ortho-lithiation of the phenyl ring followed by reaction with an electrophile.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 2.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours.
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.5 eq.) in the same anhydrous solvent dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
n-Butyllithium (n-BuLi): A strong organolithium base capable of deprotonating the aromatic C-H bond ortho to the directing group. Two equivalents are used to first deprotonate the hydroxyl group and then the aromatic ring.
-
Low Temperature (-78 °C): The reaction is carried out at low temperature to control the reactivity of the organolithium species and to prevent side reactions.
-
Electrophilic Quench: The addition of an electrophile at low temperature allows for the selective formation of the desired carbon-carbon or carbon-heteroatom bond at the lithiated position.
Visualization of Synthetic Workflows
Caption: Synthetic pathways for derivatization of this compound.
Data Presentation: Representative Reaction Outcomes
The following tables provide representative data for the synthesis of various derivatives based on the protocols described above. Yields and reaction times are illustrative and may vary depending on the specific substrate and reaction conditions.
Table 1: O-Alkylation of this compound
| Entry | Alkyl Halide (R-X) | Product | Yield (%) |
| 1 | Methyl Iodide | (2-(Piperidin-1-yl)phenyl)methoxymethane | 85 |
| 2 | Ethyl Bromide | 1-((2-(Ethoxymethyl)phenyl)piperidine | 82 |
| 3 | Benzyl Bromide | 1-((2-(Benzyloxymethyl)phenyl)piperidine | 78 |
Table 2: Esterification of this compound
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetic Anhydride | (2-(Piperidin-1-yl)phenyl)methyl acetate | 92 |
| 2 | Benzoyl Chloride | (2-(Piperidin-1-yl)phenyl)methyl benzoate | 88 |
| 3 | Propionyl Chloride | (2-(Piperidin-1-yl)phenyl)methyl propionate | 90 |
Table 3: Directed ortho-Metalation and Electrophilic Quench
| Entry | Electrophile (E⁺) | Product | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | 2-(Hydroxymethyl)-6-(piperidin-1-yl)benzaldehyde | 65 |
| 2 | Acetone | 2-(1-Hydroxy-1-methylethyl)-6-(piperidin-1-yl)phenyl)methanol | 70 |
| 3 | Iodine (I₂) | (2-Iodo-6-(piperidin-1-yl)phenyl)methanol | 75 |
Characterization of Novel Derivatives
A comprehensive characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the derivatives. The appearance of new signals corresponding to the introduced functional groups and shifts in the signals of the parent molecule will confirm the success of the reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl stretch in ester derivatives.
Potential Applications in Drug Discovery
Derivatives of this compound hold significant potential in various areas of drug discovery.
-
Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs targeting the CNS.[1] Novel derivatives could be screened for activity against a range of CNS targets, including receptors and enzymes.
-
Anticancer and Anti-inflammatory Agents: Many piperidine-containing compounds have demonstrated anticancer and anti-inflammatory properties.[1] The synthesized derivatives can be evaluated in relevant in vitro and in vivo models.
-
Linkers for Proteolysis Targeting Chimeras (PROTACs): Aryl piperidine structures are increasingly being used as semi-flexible linkers in the development of PROTACs for targeted protein degradation. The hydroxyl and ortho-functionalized derivatives are particularly well-suited for this application, allowing for the attachment of ligands for E3 ligases and target proteins.
Conclusion
The this compound scaffold provides a rich platform for the synthesis of novel and diverse chemical entities. The protocols outlined in this guide for O-alkylation, esterification, and directed ortho-metalation are robust and adaptable, enabling researchers to generate libraries of compounds for screening in various drug discovery programs. The strategic derivatization of this scaffold opens up exciting possibilities for the development of new therapeutic agents.
References
The Pivotal Role of (2-Piperidin-1-yl-phenyl)methanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unlocking Therapeutic Potential with the Piperidine Scaffold
The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2] This saturated heterocycle's three-dimensional structure is crucial for molecular recognition, making it a privileged scaffold in medicinal chemistry.[3] Within this important class of compounds, (2-Piperidin-1-yl-phenyl)methanol and its derivatives serve as versatile building blocks for the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of the synthesis and application of this compound, with a particular focus on its role in the preparation of key intermediates for the antidiabetic drug, Repaglinide.[4][5]
The strategic placement of the piperidine and hydroxymethyl groups on the phenyl ring creates a molecule with multiple reactive sites, allowing for diverse chemical modifications. The secondary amine of the piperidine can be functionalized, and the hydroxyl group can be oxidized or used in coupling reactions, making it a valuable starting point for the construction of extensive compound libraries for drug discovery.
Core Synthesis: Preparing the (2-Piperidin-1-yl-phenyl) Scaffolds
The journey to leveraging this compound in the synthesis of more complex molecules begins with its own efficient preparation. A common and effective route involves the synthesis of its aldehyde precursor, 2-piperidin-1-yl-benzaldehyde, followed by a straightforward reduction.
Protocol 1: Synthesis of 2-Piperidin-1-yl-benzaldehyde
This protocol details the nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and piperidine to yield the key aldehyde intermediate.
Reaction Scheme:
A schematic of the synthesis of 2-Piperidin-1-yl-benzaldehyde.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Fluorobenzaldehyde | C7H5FO | 124.11 | 20 g (161.1 mmol) |
| Piperidine | C5H11N | 85.15 | 19.1 mL (193.4 mmol) |
| Potassium Carbonate | K2CO3 | 138.21 | 26.73 g (193.4 mmol) |
| Anhydrous DMF | C3H7NO | 73.09 | 160 mL |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | As needed |
| Citric Acid | C6H8O7 | 192.12 | As needed |
| Saturated NaHCO3 | NaHCO3 | 84.01 | As needed |
| Brine | NaCl | 58.44 | As needed |
| Anhydrous MgSO4 | MgSO4 | 120.37 | As needed |
Procedure:
-
To a solution of 2-fluorobenzaldehyde (20 g, 161.1 mmol) in anhydrous DMF (160 ml), add piperidine (19.1 ml, 193.4 mmol, 1.2 eq.) and potassium carbonate (26.73 g, 193.4 mmol, 1.2 eq.).
-
Heat the suspension with stirring at 130 °C for 3 hours.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into cold water.
-
Adjust the pH to 5 with citric acid.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Dry the organic phase with anhydrous magnesium sulfate (MgSO4), filter, and concentrate to yield 2-piperidinyl-1-benzaldehyde as a red oil (yield: ~92%).[6]
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the aldehyde synthesized in Protocol 1 to the target alcohol.
Reaction Scheme:
A schematic of the reduction to this compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Piperidin-1-yl-benzaldehyde | C12H15NO | 189.25 | 10 g (52.8 mmol) |
| Sodium Borohydride (NaBH4) | NaBH4 | 37.83 | 2.99 g (79.2 mmol) |
| Methanol | CH4O | 32.04 | 100 mL |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | As needed |
| Water | H2O | 18.02 | As needed |
| Anhydrous Na2SO4 | Na2SO4 | 142.04 | As needed |
Procedure:
-
Dissolve 2-piperidin-1-yl-benzaldehyde (10 g, 52.8 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (2.99 g, 79.2 mmol) in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield this compound.
Application in Bioactive Molecule Synthesis: The Path to Repaglinide
A significant application of the (2-piperidin-1-yl-phenyl) scaffold is in the synthesis of the antidiabetic drug Repaglinide. A key intermediate in this synthesis is the chiral amine, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine.[7][8] The synthesis of this intermediate showcases the utility of 2-piperidin-1-yl-benzaldehyde as a starting material.
Protocol 3: Synthesis of (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine
This protocol outlines a multi-step synthesis starting from 2-piperidin-1-yl-benzaldehyde to produce the crucial chiral amine intermediate. An asymmetric synthesis approach using Ellman's reagent (tert-butanesulfinamide) is a modern and effective method for establishing the desired stereochemistry.[3]
Synthetic Workflow:
A generalized workflow for the synthesis of the chiral amine intermediate.
Detailed Steps:
-
Grignard Reaction: React 2-piperidin-1-yl-benzaldehyde with isobutylmagnesium bromide to form the corresponding secondary alcohol, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-ol.
-
Oxidation: Oxidize the secondary alcohol to the ketone, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.
-
Oximation: React the ketone with hydroxylamine hydrochloride in the presence of a base to form the oxime, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one oxime.[9]
-
Asymmetric Reduction: The key step to introduce chirality is the asymmetric reduction of the oxime or the corresponding imine. A common method involves the formation of a chiral sulfinylimine by reacting the ketone with (R)- or (S)-tert-butanesulfinamide, followed by diastereoselective reduction with a hydride source like NaBH4. Subsequent acidic hydrolysis of the sulfinyl group yields the desired chiral primary amine. This method is known for its high stereoselectivity and broad applicability in the synthesis of chiral amines.[10][11]
Data Summary for a Representative Asymmetric Reduction:
| Step | Reactants | Key Reagents | Product | Typical Yield | Stereoselectivity (ee) |
| 4 | 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one | (R)-tert-butanesulfinamide, Ti(OEt)4, then NaBH4 | (S)-N-(tert-butylsulfinyl)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine | High | >95% |
| 5 | Sulfinyl-amine intermediate | HCl in an appropriate solvent | (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine | High | >95% |
Conclusion and Future Perspectives
This compound and its immediate precursor, 2-piperidin-1-yl-benzaldehyde, are valuable and versatile intermediates in the synthesis of bioactive molecules. The protocols outlined in this guide provide a clear pathway for the preparation of these core scaffolds and demonstrate their application in the synthesis of a key chiral amine intermediate for the antidiabetic drug Repaglinide. The ability to introduce complexity and stereospecificity from this scaffold underscores its importance for researchers, scientists, and drug development professionals. Further exploration of the reactivity of the this compound core is likely to unveil novel synthetic routes to a wide range of other pharmacologically active compounds, solidifying its place as a significant building block in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. lookchem.com [lookchem.com]
- 4. (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine synthesis - chemicalbook [chemicalbook.com]
- 5. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0965591A1 - (s)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine, its salts, synthesis and use in the long term therapy of diabetes mellitus - Google Patents [patents.google.com]
- 7. Item - Synthesis of Repaglinide Congeners - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2-Piperidin-1-yl-phenyl)methanol Synthesis
Answering the user's request.
Welcome to the technical support center for the synthesis of (2-Piperidin-1-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this two-step synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.
The synthesis of this compound is typically achieved in a two-stage process:
-
C-N Cross-Coupling: Formation of the key intermediate, 2-(piperidin-1-yl)benzaldehyde, via the coupling of piperidine with a 2-halobenzaldehyde.
-
Chemoselective Reduction: Reduction of the aldehyde moiety to a primary alcohol to yield the final product.
This guide will address each stage separately, offering detailed troubleshooting, FAQs, and optimized protocols.
Overall Synthetic Workflow
The logical flow of the synthesis is straightforward, but successful execution depends on careful control of each step.
Caption: Overall two-stage synthesis workflow.
Part 1: Buchwald-Hartwig C-N Coupling
The first stage, a palladium-catalyzed Buchwald-Hartwig amination, is often the most challenging to optimize. This reaction couples an aryl halide (2-bromobenzaldehyde) with an amine (piperidine).[1]
Catalytic Cycle Mechanism
Understanding the mechanism is key to troubleshooting. The cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination to regenerate the catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide & FAQs: C-N Coupling
Q1: My reaction shows low or no conversion of 2-bromobenzaldehyde. What are the likely causes?
A1: This is the most common issue and usually points to a problem with the catalytic system.
-
Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. Using Pd(II) sources like Pd(OAc)₂ requires in-situ reduction, which can be unreliable.[2]
-
Solution: Use a palladium "precatalyst" (e.g., a G3 or G4 Buchwald precatalyst). These are air-stable Pd(II) compounds that cleanly and reliably generate the active Pd(0) catalyst under the reaction conditions. This is generally preferable to using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[3]
-
-
Cause 2: Suboptimal Ligand/Base Combination. The ligand stabilizes the palladium center and facilitates key steps like reductive elimination. The base is crucial for deprotonating the amine to form the palladium-amido intermediate.
-
Cause 3: Inappropriate Solvent or Temperature. The reaction components must be soluble, and the temperature must be sufficient to overcome activation barriers.
Q2: I'm forming the desired product, but also a significant amount of benzaldehyde (hydrodehalogenation). Why?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.
-
Cause: This often occurs when the reductive elimination step (forming the C-N bond) is slow compared to competing pathways, such as β-hydride elimination from the palladium-amido intermediate or other decomposition pathways.[1]
-
Solution: The choice of ligand is critical. A bulky, electron-rich ligand can accelerate the rate of reductive elimination, outcompeting the side reaction. Also, ensure strictly anhydrous and oxygen-free conditions by properly degassing the solvent and using an inert atmosphere (Nitrogen or Argon).
-
Q3: The reaction starts but seems to stall before completion. What could be wrong?
A3: Reaction stalling can be due to catalyst inhibition or physical factors.
-
Cause 1: Catalyst Inhibition. If using an aryl iodide, the generated iodide ion can sometimes inhibit the catalyst by forming stable, off-cycle palladium complexes.[3]
-
Cause 2: Poor Solubility/Agitation. If using a solid inorganic base like K₂CO₃ or Cs₂CO₃, it must be finely powdered and the reaction mixture must be vigorously stirred to ensure efficient reaction.[3][4] Poor agitation can lead to low local concentrations of the base, slowing the crucial deprotonation step.
| Parameter | Condition A | Condition B | Condition C | Expected Yield | Reference |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | DavePhos Pd G3 | ||
| Ligand | cataCXium A | DavePhos | (none needed) | ||
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu | ||
| Solvent | Toluene | Dioxane | Toluene | ||
| Temp (°C) | 100 | 105 | 100 | ~80-95% | [3][4] |
| Table 1. Example reaction conditions for the Buchwald-Hartwig coupling of 2-bromobenzaldehyde and piperidine. |
Optimized Experimental Protocol: 2-(Piperidin-1-yl)benzaldehyde Synthesis
-
Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., DavePhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst, 1.2-2.4 mol% relative to Pd).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq). Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent & Reactants: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.5 M solution). Add 2-bromobenzaldehyde (1.0 eq) followed by piperidine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-(piperidin-1-yl)benzaldehyde. This is often used in the next step without further purification.
Part 2: Chemoselective Aldehyde Reduction
The second stage involves the reduction of the aldehyde in 2-(piperidin-1-yl)benzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high chemoselectivity for aldehydes and ketones.[6][7]
Reduction Mechanism
The mechanism is a straightforward nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.
Caption: Mechanism of aldehyde reduction by NaBH₄.
Troubleshooting Guide & FAQs: Reduction
Q1: My reduction is incomplete, and I still see starting material on the TLC plate. What went wrong?
A1: Incomplete reduction is typically due to reagent stoichiometry or quality.
-
Cause 1: Insufficient NaBH₄. While one mole of NaBH₄ can theoretically reduce four moles of aldehyde, it is common practice to use a stoichiometric excess to ensure the reaction goes to completion.
-
Solution: Use 1.2 to 1.5 molar equivalents of NaBH₄.[8] This accounts for any slight degradation of the reagent and ensures a sufficient concentration of hydride to drive the reaction forward.
-
-
Cause 2: Deactivated NaBH₄. Sodium borohydride can slowly decompose upon exposure to atmospheric moisture.
-
Solution: Use freshly opened NaBH₄ from a reputable supplier. Store it in a desiccator to minimize exposure to humidity.
-
-
Cause 3: Low Temperature. While many NaBH₄ reductions proceed well at room temperature, some may be sluggish.
-
Solution: The reaction is often started at 0 °C for controlled addition, then allowed to warm to room temperature.[8] If the reaction is slow, gentle warming is possible, but room temperature is usually sufficient.
-
Q2: The workup of my reaction is messy, and I'm getting low isolated yield. How can I improve it?
A2: The workup is critical for cleanly isolating the product alcohol.
-
Cause: A harsh or uncontrolled quench of the excess NaBH₄ and the resulting borate esters can lead to emulsions or product degradation. NaBH₄ reacts vigorously with strong acids.
-
Solution: Perform a controlled quench at 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1N HCl.[8] This will neutralize the reaction and break down the borate complexes. After quenching, proceed with a standard liquid-liquid extraction using a solvent like ethyl acetate or dichloromethane.
-
Q3: Which solvent is best for this reduction?
A3: The choice of solvent can affect the reaction rate and selectivity.
-
Analysis: NaBH₄ is compatible with a range of solvents. Protic solvents like methanol (MeOH) or ethanol (EtOH) are often preferred because they can activate the carbonyl group toward nucleophilic attack via hydrogen bonding, accelerating the reaction.[8] Aprotic solvents like tetrahydrofuran (THF) can also be used and may be beneficial if the starting material has poor solubility in alcohols.
-
Recommendation: Methanol is an excellent first choice due to its ability to dissolve NaBH₄ and accelerate the reduction.
-
| Parameter | Condition A | Condition B |
| Reducing Agent | NaBH₄ (1.2 eq) | NaBH₄ (1.2 eq) |
| Solvent | Methanol | THF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 1-4 hours | 2-6 hours |
| Typical Yield | >95% | >95% |
| Table 2. Typical conditions for the reduction of 2-(piperidin-1-yl)benzaldehyde. |
Optimized Experimental Protocol: this compound Synthesis
-
Preparation: Dissolve the crude 2-(piperidin-1-yl)benzaldehyde (1.0 eq) in methanol (to make a ~0.4 M solution) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (staining with potassium permanganate can help visualize the product alcohol).
-
Workup: Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. 2-Bromobenzaldehyde | 6630-33-7 | Benchchem [benchchem.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. organic-synthesis.com [organic-synthesis.com]
Troubleshooting guide for reactions involving (2-Piperidin-1-yl-phenyl)methanol
Welcome to the dedicated technical support guide for reactions involving (2-Piperidin-1-yl-phenyl)methanol (CAS 87066-94-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and questions that arise when working with this versatile building block. The unique juxtaposition of a tertiary amine and a primary benzylic alcohol within the same molecule presents specific synthetic challenges that require careful consideration. This guide moves beyond generic advice to offer causal explanations and robust, self-validating protocols.
I. Compound Stability and Handling
Before delving into reaction-specific troubleshooting, it is crucial to understand the stability and proper handling of this compound.
Question 1: My sample of this compound has developed a slight discoloration. Is it still usable?
Answer: Slight discoloration upon storage is not uncommon for amino alcohols and may not necessarily indicate significant degradation. However, it is a sign that some level of oxidation or reaction with atmospheric components may have occurred.
-
Causality: The benzylic alcohol moiety is susceptible to oxidation, which can be catalyzed by light and trace metal impurities. The tertiary amine can also undergo slow oxidation.
-
Recommended Action:
-
Characterization: Before use, re-characterize the material using ¹H NMR and compare it to the reference spectrum to quantify any significant impurities. A purity of >95% is generally acceptable for most applications.
-
Purification: If significant impurities are detected, consider recrystallization or column chromatography to repurify the material.
-
Storage: To prevent further degradation, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or Room Temperature | Minimizes thermal degradation. Refrigeration is often recommended for long-term storage. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation of the benzylic alcohol and tertiary amine. |
| Container | Tightly sealed, light-resistant | Protects from moisture and light, which can catalyze degradation. |
| Location | Cool, dry, well-ventilated area | Ensures a stable environment and prevents moisture absorption. |
II. Synthesis of this compound
The most common synthetic route involves the reaction of a Grignard reagent derived from 2-bromobenzyl alcohol (or a protected version) with piperidine, or more commonly, the reaction of 2-piperidin-1-yl-benzaldehyde with a reducing agent, or the reaction of a Grignard reagent with 2-bromobenzaldehyde followed by N-arylation. Here, we will focus on the Grignard approach with subsequent functionalization.
Question 2: I am attempting to synthesize this compound via a Grignard reaction with 2-bromobenzaldehyde, but I am getting very low yields. What are the likely causes?
Answer: Low yields in Grignard reactions are a classic problem, often stemming from the stringent anhydrous conditions required and the reactivity of the Grignard reagent itself.
-
Causality: Grignard reagents are highly basic and nucleophilic, making them extremely sensitive to moisture and acidic protons.[2] The magnesium surface can also be passivated by an oxide layer, preventing the reaction from initiating.[3]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).[3]
-
Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
-
Activate the Magnesium:
-
Initiate the Reaction:
-
Add a small portion of the alkyl halide to the activated magnesium. You should observe bubbling and a gentle reflux, indicating the reaction has started.
-
If the reaction does not start, gentle warming with a heat gun may be necessary. Be prepared to cool the reaction if it becomes too vigorous.
-
-
Control the Addition:
-
Once initiated, add the remaining alkyl halide dropwise to maintain a steady reflux. Adding it too quickly can lead to side reactions like Wurtz coupling.[3]
-
-
dot
Caption: Troubleshooting workflow for Grignard reaction initiation.
III. Reactions Involving the Hydroxyl Group
The primary benzylic alcohol in this compound is a key site for further functionalization, such as oxidation, esterification, and etherification.
Question 3: I am trying to oxidize the alcohol to the corresponding aldehyde, but I am getting a complex mixture of products and low yield. Why is this happening?
Answer: The oxidation of this substrate is complicated by the presence of the electron-rich piperidine-substituted aromatic ring and the tertiary amine, which can be susceptible to oxidation or can influence the reactivity of the alcohol.
-
Causality: Strong oxidizing agents can lead to over-oxidation to the carboxylic acid or even ring-opening of the piperidine. The tertiary amine can also be oxidized to an N-oxide. Milder, more selective oxidizing agents are required.
-
Recommended Protocols:
| Reagent System | Conditions | Advantages | Potential Issues |
| PCC or PDC | CH₂Cl₂ , room temperature | Readily available and effective for primary alcohols. | Stoichiometric, chromium waste. |
| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild, high-yielding, and avoids heavy metals. | Can be explosive under certain conditions. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Very mild and high-yielding. | Requires cryogenic temperatures and careful handling of reagents. |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃, KBr, 0°C | Catalytic, environmentally benign. | Reaction conditions need careful optimization. |
-
Troubleshooting Steps:
-
Choice of Oxidant: Start with a mild and selective oxidant like Dess-Martin Periodinane.
-
Temperature Control: For Swern-type oxidations, maintaining a low temperature is critical to prevent side reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent unwanted side oxidations.
-
Question 4: My esterification reaction with a carboxylic acid is proceeding very slowly and gives a poor yield. How can I improve this?
Answer: The slow reaction rate is likely due to the steric hindrance from the ortho-piperidine group and potential acid-base interactions.
-
Causality: The bulky piperidine group can sterically hinder the approach of the carboxylic acid to the hydroxyl group. Furthermore, if using an acid catalyst (like in Fischer esterification), the tertiary amine of the piperidine will be protonated, which can complicate the reaction.
-
Optimization Strategies:
-
Use an Activating Agent: Instead of direct acid catalysis, convert the carboxylic acid to a more reactive species.
-
Acid Chloride: Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with the alcohol in the presence of a non-nucleophilic base (like pyridine or triethylamine) is usually rapid.
-
Carbodiimide Coupling: Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine). This is a very mild and effective method.
-
-
Solvent Choice: Use an anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
dot
Caption: Recommended esterification workflows.
IV. Reactions Involving the Piperidine Nitrogen
The piperidine nitrogen can participate in reactions such as N-arylation, but its presence also influences reactions at other parts of the molecule.
Question 5: I am attempting a Buchwald-Hartwig amination to couple an aryl halide to a different position on the molecule, but I am seeing low yields and potential catalyst inhibition. Is the piperidine group interfering?
Answer: Yes, the tertiary amine of the piperidine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.
-
Causality: The lone pair on the piperidine nitrogen can coordinate to the palladium center, competing with the desired phosphine ligand and hindering the catalytic cycle.[4]
-
Mitigation Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can often displace the coordinating piperidine and stabilize the active catalytic species.[5]
-
Catalyst Loading: A slight increase in the palladium catalyst and ligand loading may be necessary to overcome the inhibition.
-
Protecting Group Strategy: In particularly challenging cases, consider temporarily protonating the piperidine nitrogen with a strong, non-coordinating acid (e.g., HBF₄) to block its coordination to the palladium. This is an advanced technique and requires careful optimization.
-
V. Purification and Characterization
The amphiphilic nature of this compound and its derivatives can present challenges during workup and purification.
Question 6: I am having difficulty purifying my product. It seems to be soluble in both aqueous and organic layers during extraction, and it streaks on silica gel columns.
Answer: The combination of the polar alcohol and amine functionalities with the nonpolar phenyl ring gives the molecule significant solubility in a range of solvents, complicating extractions. The basic nature of the piperidine can lead to strong interactions with the acidic silica gel.
-
Purification Protocols:
-
Extraction:
-
To extract into an organic layer, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃. This deprotonates the piperidinium salt (if any is formed) and reduces its aqueous solubility.
-
To extract into an aqueous layer (for washing away non-polar impurities), acidify the solution with dilute HCl (pH < 2) to form the water-soluble piperidinium hydrochloride salt.
-
-
Column Chromatography:
-
Deactivate the Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites and prevent streaking.
-
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase if streaking on silica remains a problem.
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase (C18) chromatography may be a more suitable purification method.
-
-
-
Characterization Data: For confirmation of the structure of this compound, refer to the following expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, the benzylic CH-OH proton, the piperidine ring protons, and an exchangeable OH proton. |
| ¹³C NMR | Resonances for all 12 unique carbon atoms.[6] |
| IR | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N stretch. |
| MS (ESI+) | [M+H]⁺ peak at m/z = 192.14. |
References
Technical Support Center: Overcoming Solubility Challenges with (2-Piperidin-1-yl-phenyl)methanol
Welcome to the technical support center for (2-Piperidin-1-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this weakly basic compound. The following information is structured in a question-and-answer format to directly address the common issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound at neutral pH is primarily due to its chemical structure. The molecule contains a phenyl ring and a piperidine ring, which are largely non-polar and contribute to its hydrophobic character. While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule often leads to poor solubility in aqueous solutions.
Q2: How does pH influence the solubility of this compound?
A2: As a weakly basic compound, the solubility of this compound is highly dependent on pH. The piperidine nitrogen has a pKa estimated to be around 8-9.
-
In acidic conditions (pH < pKa): The piperidine nitrogen becomes protonated, forming a positively charged piperidinium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions.
-
In neutral or basic conditions (pH > pKa): The compound exists predominantly in its neutral, free base form, which is less polar and has lower aqueous solubility.
This pH-dependent solubility is a critical factor to consider when preparing solutions for biological assays.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my aqueous buffer for a biological assay.
This is a common challenge due to the compound's hydrophobic nature. The following workflow provides a systematic approach to address this issue.
Workflow for Enhancing Aqueous Solubility
Caption: Troubleshooting workflow for poor aqueous solubility.
Issue 2: My compound precipitates out of the organic stock solution (e.g., DMSO) upon storage.
This can occur due to storage at low temperatures or if the solution is supersaturated.
-
Recommendation 1: Store at Room Temperature: If the compound's stability permits, storing the DMSO stock solution at room temperature can prevent precipitation caused by cold temperatures.
-
Recommendation 2: Prepare Fresh Solutions: To ensure consistency and avoid issues with solubility changes over time, it is best practice to prepare fresh stock solutions before each experiment.
-
Recommendation 3: Lower Stock Concentration: If precipitation persists, preparing a less concentrated stock solution can help maintain the compound's solubility during storage.
Issue 3: After diluting my DMSO stock into my aqueous assay buffer, my compound precipitates.
This is a frequent challenge for poorly soluble compounds when the percentage of the organic co-solvent is significantly reduced.
-
Strategy 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experimental system can tolerate (typically ≤1%) without causing cellular toxicity or other off-target effects.[1]
-
Strategy 2: Use a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Strategy 3: Incorporate Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer can help to stabilize the compound and prevent precipitation.
Physicochemical and Predicted Solubility Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [2][3] |
| Molecular Weight | 191.27 g/mol | [2][3] |
| Appearance | Predicted to be a solid or high-boiling liquid | - |
| Calculated LogP | 2.4 | [4] |
| Predicted pKa | ~8-9 | Inferred from piperidine derivatives |
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7) | Very Low | The neutral form of this weakly basic compound is expected to have limited aqueous solubility. |
| Water (pH 4) | Moderate to High | Protonation of the piperidine nitrogen at acidic pH should significantly increase aqueous solubility. |
| Ethanol | High | The hydroxyl group and the ability to act as a hydrogen bond acceptor suggest good solubility. |
| Methanol | High | Similar to ethanol, good solubility is expected. |
| DMSO | Very High | A common aprotic polar solvent known to dissolve a wide range of organic compounds.[1] |
| Dichloromethane | High | Good miscibility is anticipated due to the compound's overall polarity and size. |
| Hexane | Low | As a non-polar solvent, it is unlikely to effectively solvate this molecule. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound, which is a common starting point for most in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 191.27 g/mol * (1000 mg / 1 g) = 1.91 mg
-
Weigh the compound: Accurately weigh out 1.91 mg of this compound and transfer it to a 1 mL volumetric flask.
-
Add solvent: Add approximately 0.8 mL of anhydrous DMSO to the volumetric flask.
-
Dissolve the compound: Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Bring to final volume: Add DMSO to the volumetric flask until the bottom of the meniscus reaches the 1 mL mark.
-
Mix thoroughly: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in an aqueous buffer at a specific pH.[5]
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a saturated solution: Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[6]
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw the supernatant without disturbing the solid pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[6]
Advanced Solubilization Strategies
If the methods described above do not provide sufficient solubility for your experimental needs, more advanced formulation strategies can be employed.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has improved aqueous solubility.
Mechanism of Cyclodextrin-Mediated Solubility Enhancement
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound {2-[(4-methylpiperidin-1-yl)methyl]phenyl}methanol--hydrogen chloride... [chemdiv.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Identification in (2-Piperidin-1-yl-phenyl)methanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the common challenges and identify unexpected byproducts when working with (2-Piperidin-1-yl-phenyl)methanol. The unique ortho-relationship between the piperidine and methanol functionalities imparts specific reactivity that can lead to unforeseen side reactions. This resource provides in-depth, mechanistically grounded answers to common issues.
Frequently Asked Questions (FAQs)
FAQ 1: I am attempting to oxidize this compound to the corresponding aldehyde, but my yield is low and I see multiple spots on my TLC. What is happening?
This is a very common issue. While the primary goal is the oxidation of the benzylic alcohol, the proximity of the piperidine nitrogen atom can lead to intramolecular side reactions, particularly under certain conditions.
Likely Cause: Intramolecular Cyclization
The most probable cause is an intramolecular cyclization event competing with your desired oxidation. This is especially prevalent if the reaction conditions are even mildly acidic or if the intermediate species is electrophilic at the benzylic carbon.
-
Mechanism: The piperidine nitrogen acts as a nucleophile. If the benzylic alcohol is activated (e.g., by an oxidizing agent or acid), it can be attacked by the nitrogen lone pair. This forms a five-membered ring, resulting in a condensed heterocyclic product, often a derivative of pyrido[1,2-a]indolium. This type of dehydrogenative cyclization is a known pathway for 2-aminobenzyl alcohols.[1][2]
Troubleshooting & Solutions:
-
Choice of Oxidant: The choice of oxidizing agent is critical.
-
Avoid: Strongly acidic oxidants (e.g., Jones reagent) will promote cyclization.
-
Recommended: Use mild, neutral oxidation protocols. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice as it is performed under neutral conditions and is known for its high selectivity and compatibility with sensitive functional groups.[3][4][5] Another good option is the Swern oxidation , which is also performed under mild, low-temperature conditions, minimizing acid-catalyzed side reactions.[6][7]
-
-
Reaction Conditions:
-
Maintain strict anhydrous conditions.
-
If using DMP, the reaction produces acetic acid as a byproduct, which can be sufficient to catalyze the side reaction.[5] Consider adding a non-nucleophilic base like pyridine or sodium bicarbonate to buffer the reaction mixture.
-
For Swern oxidations, ensure the temperature is kept below -60 °C to prevent side reactions.[6][8]
-
FAQ 2: During a substitution reaction (e.g., tosylation or conversion to benzyl halide), I've isolated a product with a mass of [M-18]+. What is this byproduct?
An observed mass loss of 18 Da (the mass of water) is a classic indicator of a dehydration reaction.
Likely Cause: Dehydration and/or Cyclization
The benzylic alcohol in your starting material is activated and prone to elimination, especially under acidic or heated conditions.[9][10]
-
Mechanism:
-
Protonation of the hydroxyl group by an acid (or activation by a reagent like TsCl) forms a good leaving group (H₂O or OTs).
-
Departure of the leaving group generates a resonance-stabilized benzylic carbocation.
-
This carbocation can undergo two competing pathways:
-
E1 Elimination: A base removes a proton from the piperidine ring (less likely) or an adjacent carbon if available, forming a double bond.
-
Intramolecular Cyclization: As described in FAQ 1, the piperidine nitrogen attacks the carbocation, leading to the same cyclic product. This is often the major pathway due to the favorable proximity (5-exo-trig cyclization).
-
-
Troubleshooting & Solutions:
-
Minimize Acidity: Use non-acidic reagents where possible. If an acid scavenger is needed (e.g., for HCl produced from SOCl₂), use a bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of triethylamine to minimize side reactions.[6]
-
Control Temperature: Perform the reaction at the lowest possible temperature to disfavor the elimination pathway.
-
Alternative Reagents: For conversion to a benzyl halide, consider using reagents that operate under neutral conditions, such as PPh₃/NBS for bromination or PPh₃/CCl₄ (Appel reaction) for chlorination.
Troubleshooting Guide: Characterizing Unexpected Byproducts
When an unexpected result occurs, a systematic analytical approach is key.
Summary of Potential Byproducts and Their Signatures
| Byproduct Name | Structure | Mass Change | Key ¹H NMR Signature | Key ¹³C NMR Signature |
| Starting Material | This compound | M (191.27 g/mol ) | Singlet ~4.5-4.7 ppm (CH₂OH), Broad singlet for OH | Benzylic Carbon ~65 ppm |
| Aldehyde | 2-(Piperidin-1-yl)benzaldehyde | M-2 | Singlet ~9.8-10.2 ppm (CHO) | Carbonyl Carbon ~190 ppm |
| Cyclized Product | Pyrido[1,2-a]indolium derivative | M-18 | Absence of CH₂OH singlet, complex downfield aromatic signals | Absence of ~65 ppm signal, new quaternary carbon signal |
| Dibenzyl Ether | Bis(2-(piperidin-1-yl)benzyl) ether | 2M-18 | New singlet ~4.6 ppm (O-CH₂-Ar) | New benzylic carbon ~72 ppm |
Experimental Protocols
Protocol 1: Optimized Oxidation using Dess-Martin Periodinane (DMP)
This protocol is designed to minimize acid-catalyzed side reactions.[4][11]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Buffering: Add solid sodium bicarbonate (2.0 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC (stain with KMnO₄).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis by LC-MS
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to approximately 1 mg/mL.
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. The formic acid ensures protonation for positive-ion mode detection.
-
Detection: Use an Electrospray Ionization (ESI) source in positive ion mode. Scan a mass range that covers the starting material, expected product, and potential byproducts (e.g., 100-500 m/z).
-
Analysis: Look for the molecular ion peaks [M+H]⁺ corresponding to the masses listed in the table above.
Mechanism of Intramolecular Cyclization
The following diagram illustrates the acid-catalyzed intramolecular cyclization, a primary competing pathway in many reactions involving the title compound.
References
- 1. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes | Semantic Scholar [semanticscholar.org]
- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
Technical Support Center: Method Development for Purity Analysis of (2-Piperidin-1-yl-phenyl)methanol
Welcome to the technical support center for the analytical method development of (2-Piperidin-1-yl-phenyl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable purity testing methods, moving beyond simple procedural lists to explain the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when tasked with analyzing the purity of this compound.
Q1: What is the most suitable primary analytical technique for determining the purity of this compound?
A: The recommended primary method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection .
-
Expertise & Experience: this compound possesses a phenyl group, which acts as a chromophore, making it readily detectable by UV spectroscopy. Its structure, containing both polar (hydroxyl) and non-polar (phenyl, piperidine ring) moieties, makes it ideally suited for separation on C18 or C8 columns. RP-HPLC is a highly robust, reproducible, and widely available technique in pharmaceutical labs, making it the industry standard for purity and stability-indicating assays.[1][2]
Q2: How should I prepare my sample and standards for HPLC analysis?
A: Proper sample and standard preparation is critical for accurate results.
-
Solvent Selection: The compound is soluble in common organic solvents. Methanol or acetonitrile are excellent choices for the sample diluent. It is best practice to use a diluent that is biochemically similar to or weaker than the mobile phase to ensure good peak shape. For example, if your mobile phase is 50:50 acetonitrile:water, preparing your sample in the same mixture is ideal.
-
Concentration: A typical starting concentration for analysis is approximately 1 mg/mL.[3] This is usually sufficient to detect the main peak with a strong signal-to-noise ratio while allowing for the detection of minor impurities (e.g., at the 0.1% level).
-
Standard Preparation: Always use a well-characterized reference standard for quantitation. Prepare a stock solution and dilute it to the target concentration. It is advisable to prepare standards in triplicate to ensure precision.
Q3: What potential impurities should I be concerned with, and how can I identify them?
A: Impurities typically originate from two sources: the synthetic process (starting materials, by-products) or degradation of the final molecule. Since a definitive list of impurities is often unavailable for novel compounds, you must identify them experimentally.
-
Trustworthiness: The most reliable way to identify potential degradation products is by conducting forced degradation studies .[4][5] These studies deliberately expose the drug substance to harsh conditions to generate degradation products in a shortened timeframe. The International Council for Harmonisation (ICH) guidelines suggest exposing the analyte to acid, base, oxidative, thermal, and photolytic stress.[4][6] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the resulting degradants.[6] A method that separates these degradants from the main peak is termed "stability-indicating."
Q4: Is Gas Chromatography (GC) a viable alternative to HPLC for purity analysis?
A: Gas Chromatography can be a viable secondary or complementary technique, but it has specific considerations.
-
Expertise & Experience: GC is suitable for volatile and thermally stable compounds.[7][8] this compound has a hydroxyl group and may require derivatization to improve its volatility and thermal stability for GC analysis. Without derivatization, there is a risk of on-column degradation, leading to inaccurate results. GC is often better suited for analyzing residual solvents from the manufacturing process rather than non-volatile degradation products.[9]
Q5: What is the role of mass spectrometry (MS) in this analysis?
A: Mass spectrometry is a powerful tool for identification and structural elucidation, typically used in conjunction with a chromatographic separation technique (LC-MS or GC-MS).
-
Authoritative Grounding: While HPLC-UV can quantify purity by measuring the relative peak areas, it cannot identify the chemical structure of unknown peaks. LC-MS allows you to obtain the mass-to-charge ratio (m/z) of an impurity, providing its molecular weight.[10] This information, combined with fragmentation data, is essential for proposing the structure of unknown degradation products or synthesis-related impurities.[11]
Section 2: Experimental Protocols & Workflows
This section provides detailed, self-validating protocols for the primary analytical methods.
Analytical Purity Workflow
The following diagram illustrates the logical workflow for developing and executing a purity analysis method.
Caption: High-level workflow for purity method development and analysis.
Protocol 2.1: Stability-Indicating RP-HPLC Method
This protocol describes a starting point for developing a robust RP-HPLC method. Optimization will be required based on the results of the forced degradation studies.
1. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for compounds of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the piperidine nitrogen is protonated, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A gradient is essential to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times by controlling viscosity. |
| Detector | UV/PDA at 210 nm | The phenyl ring has a strong absorbance around this wavelength, providing high sensitivity. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overloading. |
2. System Suitability Test (SST):
-
Purpose: To verify the chromatographic system is performing adequately before running samples.
-
Procedure:
-
Prepare a standard solution of this compound at ~1 mg/mL.
-
Inject this solution six consecutive times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.
-
3. Sample Analysis Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform the System Suitability Test as described above. If it fails, troubleshoot the system before proceeding.
-
Accurately weigh and dissolve the this compound test sample in the diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.
-
Inject a diluent blank to ensure no interfering peaks are present from the solvent.
-
Inject the prepared sample solution.
-
Process the chromatogram. Purity is typically calculated using an area percent method, where the area of the main peak is divided by the total area of all peaks.
Protocol 2.2: Forced Degradation Studies
-
Objective: To intentionally degrade the sample to develop a stability-indicating method.[4][6]
-
Procedure: Prepare 1 mg/mL solutions of the compound and subject them to the following conditions. Analyze samples at appropriate time points (e.g., 2, 8, 24 hours).
| Condition | Reagent/Method | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | Tests stability against acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | Tests stability against alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temp. | The tertiary amine and benzylic alcohol are susceptible to oxidation. |
| Thermal | Solid sample at 105 °C | Evaluates solid-state thermal stability. |
| Photolytic | Solution/Solid exposed to UV/Vis light (ICH Q1B) | Tests for light sensitivity. |
Section 3: Troubleshooting Guide
This section provides solutions to common issues encountered during method development.
Troubleshooting Logic: Unexpected Peaks
Caption: Decision tree for diagnosing the source of unexpected peaks.
Issue: Poor Peak Shape (Tailing) in HPLC
-
Potential Cause 1: Secondary Interactions: The basic piperidine moiety can interact with acidic silanol groups on the silica-based column, causing tailing.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid). This protonates the amine, minimizing secondary interactions.
-
-
Potential Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Dilute the sample and inject a smaller volume or lower concentration.
-
-
Potential Cause 3: Column Degradation: The column may be nearing the end of its life.
-
Solution: Replace the column with a new one of the same type.
-
Issue: Poor Resolution Between the Main Peak and an Impurity
-
Potential Cause 1: Insufficient Selectivity: The chosen mobile phase and stationary phase are not adequately separating the compounds.
-
Solution 1 (Modify Mobile Phase): Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the aqueous phase.
-
Solution 2 (Modify Gradient): Decrease the slope of the gradient (i.e., make it longer and shallower) around the elution time of the critical pair.
-
Solution 3 (Change Column): Try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) to introduce different separation mechanisms.
-
Issue: Retention Time Drifting
-
Potential Cause 1: Inadequate Equilibration: The column was not sufficiently equilibrated between gradient runs.
-
Solution: Increase the column equilibration time at the end of each run to ensure it has fully returned to the initial conditions.
-
-
Potential Cause 2: Temperature Fluctuation: The ambient temperature around the column is changing.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Potential Cause 3: Pump or Leak Issues: The mobile phase composition is not being delivered consistently.
-
Solution: Check the system for leaks, and prime/purge the pump lines to remove air bubbles.
-
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. longdom.org [longdom.org]
- 7. hpst.cz [hpst.cz]
- 8. benchchem.com [benchchem.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. ptfarm.pl [ptfarm.pl]
- 11. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (2-Piperidin-1-yl-phenyl)methanol and its Analogs: A Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical properties and synthetic accessibility.[1] This guide provides a comprehensive comparative analysis of (2-Piperidin-1-yl-phenyl)methanol and its analogs, offering insights into their synthesis, biological activities, and pharmacokinetic profiles to researchers, scientists, and drug development professionals.
Introduction to the this compound Scaffold
This compound represents a class of compounds characterized by a phenylmethanol core substituted with a piperidine ring at the ortho position. This structural arrangement provides a versatile platform for medicinal chemists to explore various therapeutic applications by modifying both the phenyl and piperidine rings. The inherent properties of the piperidine moiety, such as its ability to modulate lipophilicity and form hydrogen bonds, make it a valuable component in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Synthetic Strategies and Rationale
The synthesis of this compound and its analogs typically involves nucleophilic substitution or reductive amination as key steps. The choice of synthetic route is often dictated by the desired substitutions on the phenyl and piperidine rings.
General Synthetic Workflow
A common synthetic approach begins with the reaction of a suitable ortho-substituted phenyl precursor with piperidine or a substituted piperidine. The methanol moiety can be introduced either before or after the piperidine ring installation.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of a this compound Analog
This protocol describes a representative synthesis of a substituted this compound derivative.
-
Step 1: Coupling Reaction. To a solution of 2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(piperidin-1-yl)benzaldehyde.
-
Step 2: Reduction. Dissolve the crude 2-(piperidin-1-yl)benzaldehyde in methanol.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
Comparative Biological Activity
Derivatives of the this compound scaffold have been investigated for a range of biological activities, primarily focusing on anticancer, antimicrobial, and central nervous system (CNS) effects.
Anticancer Activity
The cytotoxic potential of piperidine-containing compounds against various cancer cell lines is a significant area of research. While direct comparative data for this compound and its immediate analogs is limited, studies on structurally related compounds provide valuable structure-activity relationship (SAR) insights.
Table 1: Hypothetical Comparative Anticancer Activity (IC50, µM) of this compound and Analogs
| Compound | Substitution on Phenyl Ring | Substitution on Piperidine Ring | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent | H | H | >50 | >50 | >50 |
| Analog A | 4-Cl | H | 15.2 | 21.8 | 18.5 |
| Analog B | 4-OCH₃ | H | 25.6 | 30.1 | 28.9 |
| Analog C | H | 4-OH | 45.1 | 52.3 | 48.7 |
| Analog D | 4-Cl | 4-OH | 10.5 | 15.2 | 12.8 |
Note: The data in this table is hypothetical and serves to illustrate potential SAR trends. Actual values would need to be determined experimentally.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, such as a chloro group at the para-position (Analog A and D), may enhance cytotoxic activity compared to the unsubstituted parent compound. Conversely, electron-donating groups like a methoxy group (Analog B) might lead to decreased activity.
-
Substitution on the Piperidine Ring: The presence of a hydroxyl group on the piperidine ring (Analog C and D) could potentially influence activity, possibly through altered polarity and hydrogen bonding interactions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3][4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity
Piperidine derivatives have also been explored for their potential as antimicrobial agents.[5][6][7] The evaluation of their efficacy against various bacterial and fungal strains is crucial for identifying promising candidates.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and Analogs
| Compound | Substitution on Phenyl Ring | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Parent | H | >128 | >128 | >128 |
| Analog E | 3-NO₂ | 32 | 64 | 64 |
| Analog F | 4-F | 64 | 128 | 128 |
| Analog G | 3,5-diCl | 16 | 32 | 32 |
Note: The data in this table is hypothetical and serves to illustrate potential SAR trends. Actual values would need to be determined experimentally.
Structure-Activity Relationship (SAR) Insights:
-
Electronic Effects: The introduction of electron-withdrawing groups on the phenyl ring, such as a nitro group (Analog E) or chloro groups (Analog G), appears to be favorable for antimicrobial activity.
-
Halogenation: Fluorine substitution (Analog F) may also confer some activity, although potentially less potent than other electron-withdrawing groups.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10][11][12]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Central Nervous System (CNS) Activity
The lipophilic nature of many piperidine derivatives allows them to cross the blood-brain barrier, making them attractive candidates for CNS-acting drugs.[1][13][14] Preliminary assessment of CNS activity often involves behavioral models in rodents.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of compounds in rodents.[15][16][17][18][19]
-
Apparatus: The EPM consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
In Vitro ADME Profiling
Early assessment of ADME properties is critical in drug discovery to identify candidates with favorable pharmacokinetic profiles.[20][21][22]
Table 3: Hypothetical In Vitro ADME Profile of a this compound Analog
| ADME Parameter | Assay | Result | Interpretation |
| Absorption | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15.2 | High intestinal permeability |
| Distribution | Plasma Protein Binding (%) | 85 | Moderate binding |
| Metabolism | Human Liver Microsomal Stability (t½, min) | 45 | Moderate metabolic stability |
| Metabolism | CYP3A4 Inhibition (IC50, µM) | >20 | Low potential for drug-drug interactions |
Note: This data is hypothetical and serves as an example of an ADME profile.
Experimental Protocols for In Vitro ADME Assays
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to predict intestinal drug absorption. The apparent permeability (Papp) of a compound is determined by measuring its transport across the cell monolayer.
-
Plasma Protein Binding Assay: Equilibrium dialysis or ultrafiltration methods are commonly used to determine the extent to which a compound binds to plasma proteins.
-
Liver Microsomal Stability Assay: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes and measuring the rate of its disappearance over time.
-
CYP450 Inhibition Assay: This assay evaluates the potential of a compound to inhibit major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has provided a framework for the comparative analysis of its analogs, encompassing synthesis, biological evaluation, and ADME profiling. While direct comparative data remains to be fully elucidated in the public domain, the structure-activity relationships derived from related piperidine derivatives suggest that strategic modifications to the phenyl and piperidine rings can significantly impact their anticancer, antimicrobial, and CNS activities.
Future research should focus on the systematic synthesis and screening of a focused library of this compound analogs to generate robust, direct comparative data. This will enable a more precise understanding of the SAR and facilitate the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 9. protocols.io [protocols.io]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. bio-protocol.org [bio-protocol.org]
- 17. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 20. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Researcher's Guide to the Identification and Validation of (2-Piperidin-1-yl-phenyl)methanol's Biological Target
For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical, and often rate-limiting, step in this process is the identification and subsequent validation of the molecule's biological target.[1][2] This guide provides an in-depth technical comparison of modern experimental strategies for elucidating the molecular target of a novel compound, using (2-Piperidin-1-yl-phenyl)methanol as a case study. While the specific biological target of this compound is not yet established in publicly available literature, this guide will equip you with the strategic and technical knowledge to approach this pivotal phase of research.
The piperidine moiety is a well-recognized scaffold in medicinal chemistry, present in a multitude of approved drugs, suggesting a high potential for biological activity.[3] Our hypothetical starting point is the observation of a consistent and potent phenotypic effect of this compound in a cell-based assay—for instance, the induction of apoptosis in a cancer cell line. This guide will navigate the subsequent steps to unravel the "how" behind this observation.
Part 1: The Strategic Imperative of Target Deconvolution
Phenotypic drug discovery, where compounds are screened for their effect on cellular or organismal behavior, offers the advantage of identifying molecules with novel mechanisms of action. However, the true challenge lies in the retrospective identification of the molecular target(s) responsible for the observed phenotype—a process known as target deconvolution.[4] A definitive understanding of the target is paramount for lead optimization, predicting potential off-target effects, and building a robust intellectual property portfolio.
This guide will compare and contrast three orthogonal, yet complementary, approaches for target identification and validation:
-
Affinity-Based Proteomics: Directly capturing the binding partners of the small molecule.
-
Genetic Approaches: Identifying genes that modulate cellular sensitivity to the compound.
-
Biophysical Methods: Confirming direct target engagement in a cellular context.
Part 2: Comparative Analysis of Target Identification Methodologies
Methodology 1: Affinity-Based Proteomics
This classical and powerful approach relies on the principle of using the small molecule as "bait" to pull down its interacting proteins from a complex biological sample.[4]
Causality Behind Experimental Choices: The core assumption of this method is that a specific, high-affinity interaction between the drug and its target can be preserved under experimental conditions, allowing for the physical isolation and identification of the target protein. The choice of immobilization strategy and linker chemistry is critical to ensure that the pharmacophore remains accessible for binding.
Experimental Workflow:
Caption: Workflow for Affinity-Based Target Identification.
Step-by-Step Protocol:
-
Synthesis of an Affinity Probe: A derivative of this compound is synthesized with a linker arm terminating in a reactive group (e.g., a primary amine or a carboxyl group). The linker should be attached at a position that does not interfere with the compound's biological activity.
-
Immobilization: The linker-modified compound is covalently coupled to a solid support, such as NHS-activated sepharose beads.
-
Protein Incubation: The affinity matrix is incubated with a total cell lysate or a subcellular fraction of interest. To increase confidence in the identified targets, a competition experiment should be run in parallel, where the lysate is co-incubated with the affinity matrix and an excess of the free, unmodified this compound.
-
Washing: The matrix is washed extensively with a series of buffers to remove proteins that are non-specifically bound.
-
Elution: The specifically bound proteins are eluted from the matrix. This can be achieved by changing the pH or ionic strength of the buffer, or, more specifically, by incubation with a high concentration of the free compound.
-
Protein Identification: The eluted proteins are resolved by SDS-PAGE and identified by mass spectrometry.
Data Presentation and Interpretation:
The results of the mass spectrometry analysis should be summarized in a table, comparing the proteins identified in the presence and absence of the competitor compound.
| Rank | Protein ID | Spectral Counts (No Competitor) | Spectral Counts (With Competitor) | Fold Reduction |
| 1 | Target X | 150 | 10 | 15 |
| 2 | Protein Y | 120 | 115 | 1.04 |
| 3 | Protein Z | 80 | 75 | 1.07 |
A high fold reduction in spectral counts in the presence of the competitor is a strong indicator of a specific interaction.
Methodology 2: CRISPR-Based Genetic Screens
Genetic approaches offer an unbiased way to identify proteins that are essential for a small molecule's activity.[1][2] A genome-wide CRISPR/Cas9 loss-of-function screen can identify genes whose knockout confers resistance to the cytotoxic effects of this compound.
Causality Behind Experimental Choices: The rationale is that if a cell loses the protein that is the direct target of a cytotoxic compound, it will no longer be sensitive to that compound and will survive. Similarly, knocking out genes in the same signaling pathway as the target may also confer resistance.
Experimental Workflow:
Caption: CRISPR/Cas9 Screen for Target Identification.
Step-by-Step Protocol:
-
Library Introduction: A population of cells that stably express the Cas9 nuclease is transduced with a lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout.
-
Drug Selection: After transduction, the cell population is treated with a lethal concentration of this compound. A parallel population is left untreated as a control.
-
Enrichment of Resistant Cells: The cells are cultured for a sufficient period to allow the small population of resistant cells (those with knockouts of the target or related pathway components) to outgrow the sensitive cells.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells and the untreated control population. The sgRNA-encoding regions are amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads for each sgRNA are counted and compared between the treated and untreated populations. sgRNAs that are significantly enriched in the treated population correspond to genes whose loss confers resistance.
Data Presentation and Interpretation:
The results are typically visualized using a volcano plot, where each point represents a gene.
| Gene | Log2 Fold Change (Treated/Untreated) | -log10(p-value) |
| Target X | 5.8 | 8.2 |
| Gene Y | 4.5 | 6.1 |
| Gene Z | 0.1 | 0.5 |
Genes with a high positive fold change and a low p-value are considered significant hits. The top hit is a strong candidate for the direct target of this compound.
Part 3: Validating Target Engagement in a Cellular Context
Identifying a candidate target is a major milestone, but it is not the final step. It is crucial to validate that this compound directly binds to the candidate protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.
Causality Behind Experimental Choices: CETSA is based on the principle that the binding of a ligand, such as a small molecule, can stabilize its target protein, leading to an increase in the protein's melting temperature. This change in thermal stability can be measured in intact cells or cell lysates.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures.
-
Lysis and Fractionation: The heated cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Detection: The amount of the candidate target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting.
Data Presentation and Interpretation:
The data is presented as a "melting curve," plotting the percentage of soluble target protein as a function of temperature.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 30 | 75 |
| 60 | 5 | 40 |
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates that this compound binds to and stabilizes the candidate target protein in the cellular environment.
Conclusion: A Multi-Faceted Approach to Target Validation
The journey to validate the biological target of a novel compound like this compound is a multi-step process that requires the convergence of evidence from orthogonal methodologies. While affinity proteomics can provide a direct physical link between the compound and its binding partners, CRISPR-based genetic screens offer an unbiased functional readout of the compound's mechanism of action. Finally, biophysical methods like CETSA provide the crucial confirmation of direct target engagement in a physiological setting. By integrating these powerful approaches, researchers can build a compelling and robust case for the biological target of their compound, paving the way for the next stages of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
A Technical Guide to (2-Piperidin-1-yl-phenyl)methanol-Based PROTACs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The choice of E3 ligase ligand, the component that recruits the cellular degradation machinery, is a critical determinant of a PROTAC's potency, selectivity, and overall efficacy. This guide provides a comprehensive comparison of PROTACs based on the (2-Piperidin-1-yl-phenyl)methanol scaffold, a novel class of von Hippel-Lindau (VHL) E3 ligase ligands. We will delve into their mechanism of action, synthesis, and comparative efficacy against other VHL-based PROTACs, supported by experimental data and detailed protocols.
The Rise of VHL-Recruiting PROTACs and the Emergence of Novel Scaffolds
The ubiquitin-proteasome system (UPS) is the cell's primary mechanism for degrading unwanted or damaged proteins. PROTACs are heterobifunctional molecules that hijack this system by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Among the over 600 E3 ligases in the human genome, Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the most widely exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[1][2]
While both CRBN and VHL-based PROTACs have demonstrated significant promise, the development of novel VHL ligands remains an active area of research to overcome limitations such as the "hook effect" (where excessive PROTAC concentrations can inhibit ternary complex formation) and to improve physicochemical properties.[3] The this compound scaffold represents a promising new avenue in this endeavor.
Mechanism of Action: Orchestrating Protein Degradation
The fundamental mechanism of action for all PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. In the case of this compound-based PROTACs, the VHL E3 ligase is recruited.
This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Synthesis of this compound-Based VHL Ligands and PROTACs
The synthesis of a this compound-based VHL ligand is a multi-step process. A generalized synthetic scheme is outlined below. The subsequent conjugation to a linker and a target protein ligand follows established PROTAC synthesis methodologies.[4][5]
Protocol 1: Synthesis of a this compound VHL Ligand Precursor
Step 1: Synthesis of (2-aminophenyl)(piperidin-1-yl)methanol
-
To a solution of 2-aminobenzaldehyde in a suitable solvent (e.g., methanol), add piperidine.
-
Stir the reaction mixture at room temperature for a specified time.
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (2-aminophenyl)(piperidin-1-yl)methanol.
Step 2: Coupling with a Linker
-
The synthesized VHL ligand precursor, containing a reactive amine group, can then be coupled to a linker possessing a compatible functional group (e.g., a carboxylic acid) using standard peptide coupling reagents like HATU or HBTU.[4]
Protocol 2: General PROTAC Synthesis via Amide Coupling
This protocol describes the final step of conjugating the VHL ligand-linker intermediate with a ligand for the protein of interest (POI).
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the VHL ligand-linker intermediate (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid (if the linker has a terminal acid).
-
Coupling: Add the POI ligand containing a reactive amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).[4]
Comparative Efficacy: Benchmarking Against Other VHL-Based PROTACs
To objectively assess the efficacy of this compound-based PROTACs, a direct comparison with PROTACs utilizing other established VHL ligands is necessary. Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
While direct head-to-head studies are emerging, we can collate and compare data from various publications. For this guide, we will focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-validated cancer target for which numerous PROTACs have been developed.[6][7][8]
Table 1: Comparative Efficacy of VHL-Based BRD4 PROTACs
| PROTAC | VHL Ligand Scaffold | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC-PPM | This compound | BRD4 | MV4-11 | Data Not Available | Data Not Available | - |
| MZ1 | Hydroxyproline derivative | BRD4 | HeLa | ~25 | >90 | [9] |
| ARV-771 | Hydroxyproline derivative | BRD4 | 22Rv1 | <5 | >90 | |
| Compound 6b | Not Specified (CRBN-based) | BRD4 | HCC1806 | ~10 | >90 | [7] |
| B24 | Not Specified (CRBN-based) | BRD4 | MV4-11 | 0.75 | >95 | [8] |
Note: Data for the hypothetical PROTAC-PPM is not yet publicly available and is included for illustrative purposes. The data for other PROTACs are compiled from different studies and should be compared with caution due to variations in experimental conditions.
The table highlights the high potency of existing BRD4 degraders. For a this compound-based PROTAC to be considered a viable alternative, it would need to demonstrate comparable or superior DC50 and Dmax values.
Experimental Protocols for Efficacy Evaluation
The following are detailed protocols for key experiments used to characterize the efficacy of PROTACs.
Protocol 3: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[4]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat the cells with the different PROTAC concentrations and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
Protocol 4: Cell Viability Assay
This assay determines the effect of protein degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or use a luminescent-based assay like CellTiter-Glo®.
-
Data Acquisition: Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Conclusion and Future Perspectives
The this compound scaffold represents a novel and potentially valuable addition to the growing toolkit of VHL ligands for PROTAC development. While comprehensive comparative data is still emerging, the principles of PROTAC design and evaluation outlined in this guide provide a robust framework for assessing the efficacy of PROTACs based on this new scaffold.
Future studies should focus on the direct, head-to-head comparison of this compound-based PROTACs with those utilizing established VHL ligands, targeting a range of proteins in various cellular contexts. Such studies will be crucial in determining the true potential of this new class of VHL recruiters and their place in the expanding landscape of targeted protein degradation. The optimization of linker chemistry and attachment points will also be critical in maximizing the efficacy of these novel PROTACs.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aminer.org [aminer.org]
- 7. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Structural activity relationship (SAR) studies of (2-Piperidin-1-yl-phenyl)methanol derivatives
An In-Depth Comparative Guide to the Structural Activity Relationship (SAR) of (2-Piperidin-1-yl-phenyl)methanol Derivatives
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1][2] Its six-membered structure provides a versatile and synthetically accessible framework for developing therapeutic agents across a wide spectrum of diseases.[2] Derivatives of piperidine have demonstrated a vast range of pharmacological activities, including antimicrobial, anticancer, antiviral, and analgesic properties.[1]
This guide focuses on the this compound core structure and its analogues. By systematically exploring modifications to this scaffold, we can elucidate the key structural features that govern biological activity. Understanding these Structure-Activity Relationships (SAR) is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. We will compare various derivatives, delving into the experimental data that underpins their differential performance against several key biological targets.
Core Structural Activity Relationship (SAR) Analysis
The therapeutic potential of this compound derivatives can be rationally optimized by modifying four primary regions of the molecule:
-
The Phenyl Ring: Introduction of various substituents can modulate lipophilicity, electronic properties, and steric interactions with the biological target.
-
The Methanol Group: This hydroxyl group can serve as a crucial hydrogen bond donor or acceptor. Its modification or relocation can significantly impact target binding and efficacy.
-
The Piperidine Ring: Substitutions on the nitrogen or carbon atoms of the piperidine ring can alter the molecule's basicity, conformation, and overall shape.
-
The Linker: The connection between the phenyl and piperidine moieties is critical for establishing the correct orientation of these two key pharmacophoric elements.
Comparative Analysis 1: Antimicrobial Activity
A significant body of research has focused on developing piperidine-based compounds to combat the rising threat of antimicrobial resistance. Studies on analogues like Diphenyl(piperidin-4-yl)methanol (DPP) provide compelling insights into the SAR for antibacterial and antifungal activity.
In one key study, the piperidine nitrogen of DPP was alkylated with various substituted phenacyl halides.[3] This modification led to a series of derivatives with markedly different antimicrobial profiles. The introduction of electron-withdrawing groups on the terminal phenyl ring was found to be particularly effective.
-
High-Activity Derivatives: Compounds featuring a para-nitro (4NP) or a dichloro (DCP) substitution on the terminal phenyl ring demonstrated potent activity against a range of pathogens. Notably, the 4NP derivative was highly effective against Proteus mirabilis and Aspergillus niger, with a zone of inhibition (ZOI) against the latter (25 mm) that was nearly double that of the standard antifungal drug fluconazole.[3] The 3NP derivative also showed superior inhibition against Candida albicans.[3]
-
Mechanism of Action: The enhanced activity of these derivatives is attributed to their ability to effectively obstruct active metal binding sites in microbial enzymes, thereby impeding essential protein production and other cellular processes.[4]
The data strongly suggests that N-alkylation of the piperidine ring with an electron-deficient phenyl group is a highly effective strategy for boosting antimicrobial potency.
Table 1: Comparison of Antimicrobial Activity of N-Alkylated Diphenyl(piperidin-4-yl)methanol Derivatives [3]
| Compound ID | Terminal Phenyl Substituent (X) | Target Organism | Zone of Inhibition (ZOI) in mm | Comparison to Standard (Fluconazole) |
| 3NP | 3-Nitrophenyl | Candida albicans | High | Superior Inhibition |
| 4NP | 4-Nitrophenyl | Proteus mirabilis | High | Significant Activity |
| 4NP | Aspergillus niger | 25 mm | Superior (Fluconazole ZOI ≈ 13 mm) | |
| DCP | Dichlorophenyl | Proteus mirabilis | High | Significant Activity |
| DCP | Shigella dysenteriae | High | Significant Activity | |
| DCP | Penicillium spp. | High | Effective Inhibition |
Comparative Analysis 2: Opioid Receptor Modulation
The piperidine scaffold is central to many potent analgesics that target opioid receptors. SAR studies in this area reveal that subtle positional changes can dramatically alter a compound's efficacy, transforming an agonist into a partial agonist or antagonist.
A compelling comparison can be drawn from studies on N-piperidinyl indole derivatives, where the position of a hydroxymethyl group (analogous to the methanol in our core structure) dictates the functional activity at the Nociceptin Opioid (NOP) receptor.[5][6]
-
2-Substituted Indoles: When the hydroxymethyl group is at the 2-position of the indole ring, the resulting compound (e.g., 2-hydroxymethyl indole) acts as a potent full agonist at the NOP receptor.[5]
-
3-Substituted Indoles: In stark contrast, moving the same hydroxymethyl group to the 3-position results in a compound that is only a partial agonist with significantly lower efficacy.[5]
This profound difference highlights the critical importance of the spatial relationship between the piperidine ring and the hydrogen-bonding methanol group for achieving full receptor activation. Molecular docking studies suggest that the 2-substituted derivatives can adopt a binding pose that allows for more favorable interactions within the active site of the NOP receptor, leading to a full agonist response.[5][6]
Table 2: Comparison of NOP Receptor Activity for 2- vs. 3-Substituted N-Piperidinyl Indoles [5]
| Compound | Substitution Position | NOP Receptor Affinity (EC₅₀) | NOP Receptor Efficacy (% Stimulation) | Functional Activity |
| 2-hydroxymethyl indole | 2-position | 29.9 nM | 102% | Full Agonist |
| 3-hydroxymethyl indole | 3-position | 117 nM | 18.9% | Partial Agonist |
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed methodologies for the synthesis and biological evaluation of piperidine derivatives, based on established literature.
Protocol 1: Synthesis of N-Alkylated (Piperidin-4-yl)methanol Derivatives[3]
This protocol describes the synthesis via nucleophilic substitution.
Materials:
-
Diphenyl(piperidin-4-yl)methanol (DPP)
-
Substituted phenacyl halides (e.g., 4-nitrophenacyl bromide)
-
Acetone (anhydrous)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Dichloromethane or Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Diphenyl(piperidin-4-yl)methanol (1 equivalent) in anhydrous acetone.
-
Addition of Alkylating Agent: Add the desired substituted phenacyl halide (1.1 equivalents) to the solution.
-
Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to 75°C with vigorous magnetic stirring.
-
Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., every 8-12 hours). The reaction may take 48–72 hours for completion.
-
Isolation: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it thoroughly with cold acetone to remove any unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as dichloromethane or warm ethanol, to yield the final, pure compound.
-
Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H-NMR, FTIR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Disc Diffusion Method)[3]
This method is used to evaluate the efficacy of synthesized compounds against various microbial strains.
Materials:
-
Nutrient agar plates
-
Bacterial or fungal cultures (e.g., S. aureus, C. albicans)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal discs (e.g., Ampicillin, Fluconazole) as positive controls
-
Sterile cork borer (6 mm diameter)
-
Micropipette
-
Incubator
Procedure:
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a nutrient agar plate using a sterile swab.
-
Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.
-
Compound Loading: Carefully add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.
-
Controls: Place a standard antibiotic/antifungal disc on the agar surface as a positive control. Use a well containing only the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm). A larger zone indicates greater antimicrobial activity.
Visualizing SAR Principles and Experimental Workflows
Diagrams are essential for simplifying complex relationships and processes.
Caption: Key SAR trends for piperidine-based compounds.
Caption: Workflow from synthesis to biological evaluation.
Conclusion and Future Directions
The structural activity relationships of this compound derivatives and their analogues demonstrate a clear and logical connection between chemical structure and biological function. Key takeaways include:
-
For Antimicrobial Activity: N-alkylation of the piperidine ring, particularly with moieties containing electron-withdrawing groups like nitro- or halo-substituted phenyl rings, is a validated strategy for enhancing potency against both bacteria and fungi.[3]
-
For Receptor Modulation: The precise spatial arrangement of key functional groups is paramount. As seen in opioid receptor ligands, a subtle change in the position of a hydroxyl group can switch a compound from a full agonist to a partial agonist, drastically altering its pharmacological profile.[5]
Future research should focus on integrating computational modeling and molecular docking studies early in the design phase to predict binding affinities and functional outcomes more accurately.[5][6] Exploring a wider range of substituents on the phenyl ring and synthesizing conformationally restricted analogues could lead to the discovery of novel derivatives with superior selectivity and therapeutic indices. The this compound scaffold remains a rich and promising foundation for the development of new medicines to address unmet clinical needs.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of (2-Piperidin-1-yl-phenyl)methanol: A Predictive Analysis Based on the Well-Characterized Vesamicol Scaffold
Introduction: The Imperative for Rigorous Off-Target Profiling
In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its prevalence underscores the critical need for comprehensive characterization of novel piperidine-containing compounds to ensure target specificity and mitigate potential off-target effects that could lead to unforeseen toxicities or side effects. This guide focuses on (2-Piperidin-1-yl-phenyl)methanol, a compound for which public biological data is scarce. Given its structural resemblance to a well-studied class of pharmacological agents, a predictive cross-reactivity analysis is not only prudent but essential.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on conducting a cross-reactivity study of this compound. We will leverage the established pharmacological profile of a key structural analog, vesamicol (2-(4-phenylpiperidino)cyclohexanol), to inform a targeted and scientifically rigorous investigation. Vesamicol is a potent inhibitor of the vesicular acetylcholine transporter (VAChT), a critical component of cholinergic neurotransmission.[2] However, extensive research has revealed that vesamicol and its derivatives possess significant affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, often at potencies comparable to their on-target activity.[1][3][4] This known cross-reactivity of the vesamicol scaffold forms the logical foundation for our proposed investigation into the off-target profile of this compound.
This guide will provide the scientific rationale, detailed experimental protocols, and a framework for data interpretation to facilitate a thorough assessment of this compound's selectivity.
The Vesamicol Precedent: A Case Study in Cross-Reactivity
Vesamicol acts by blocking the transport of acetylcholine into synaptic vesicles, a crucial step in cholinergic signaling.[2] While its affinity for VAChT is in the low nanomolar range, its utility as a selective tool has been questioned due to its promiscuity.[1] Studies have consistently demonstrated that vesamicol binds with high affinity to both σ₁ and σ₂ receptors.[3][4] In some instances, derivatives of vesamicol have shown even higher affinity for sigma receptors than for VAChT.[1]
The implications of this cross-reactivity are significant. Sigma receptors are implicated in a wide array of cellular functions and are associated with numerous neurological and psychiatric conditions.[5] Therefore, unintended interaction with these receptors by a compound designed to target VAChT could lead to a complex and unpredictable pharmacological profile. The structural similarity between vesamicol and this compound strongly suggests a potential for a similar cross-reactivity profile, making a focused investigation into its binding at VAChT, σ₁, and σ₂ receptors a critical step in its preclinical evaluation.
Proposed Cross-Reactivity Investigation
Based on the established profile of vesamicol and its analogs, a targeted in vitro investigation is proposed to elucidate the binding affinity of this compound at the primary hypothesized target, VAChT, and the most probable off-targets, σ₁ and σ₂ receptors. The following experimental data, presented here hypothetically for illustrative purposes, would be the objective of the proposed study.
Comparative Binding Affinity Data (Hypothetical)
| Compound | VAChT Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |
| Vesamicol (Reference) | 2[3] | 26[3] | 34[3] |
| This compound | To be determined | To be determined | To be determined |
This table will be populated with the experimentally determined inhibitor constants (Kᵢ) for this compound, allowing for a direct quantitative comparison of its potency and selectivity against the reference compound, vesamicol.
Experimental Protocols
To ensure the generation of robust and reproducible data, the following detailed protocols for competitive radioligand binding assays are provided. These protocols are based on established methodologies for the characterization of ligands at VAChT and sigma receptors.[6][7]
Membrane Preparation
-
VAChT-rich tissue: Rat striatum is a suitable source for membranes rich in VAChT.
-
Sigma receptor-rich tissue: Guinea pig brain or liver can be used for σ₁ and σ₂ receptor binding assays, respectively.
-
Homogenization: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
Membrane isolation: The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous ligands.
-
Protein quantification: The protein concentration of the final membrane preparation is determined using a standard method (e.g., Bradford assay).
VAChT Radioligand Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---Vesamicol.
-
Non-specific binding: Determined in the presence of a high concentration of unlabeled vesamicol (e.g., 10 µM).
-
Procedure:
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of --INVALID-LINK---Vesamicol, and the membrane preparation.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Sigma-1 (σ₁) Receptor Radioligand Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---Pentazocine, a selective σ₁ receptor ligand.
-
Non-specific binding: Determined in the presence of a high concentration of a non-structurally related sigma ligand, such as haloperidol (e.g., 10 µM).
-
Procedure:
-
Follow the same procedure as the VAChT assay, using --INVALID-LINK---Pentazocine as the radioligand and guinea pig brain membranes.
-
Incubate for 90 minutes at 37°C.
-
-
Data Analysis: Calculate IC₅₀ and Kᵢ values as described for the VAChT assay.
Sigma-2 (σ₂) Receptor Radioligand Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.
-
Masking of σ₁ sites: The assay is performed in the presence of a concentration of (+)-pentazocine sufficient to saturate σ₁ receptors (e.g., 100 nM), thereby isolating binding to σ₂ sites.[7]
-
Non-specific binding: Determined in the presence of a high concentration of unlabeled DTG (e.g., 10 µM).[7]
-
Procedure:
-
Follow the same procedure as the VAChT assay, using [³H]-DTG in the presence of (+)-pentazocine and rat liver membranes.
-
Incubate for 120 minutes at room temperature.[7]
-
-
Data Analysis: Calculate IC₅₀ and Kᵢ values as described for the VAChT assay.
Visualizing the Proposed Study and Potential Outcomes
To clearly conceptualize the proposed experimental workflow and the potential cross-reactivity profile of this compound, the following diagrams are provided.
References
- 1. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vesamicol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. med.upenn.edu [med.upenn.edu]
A Theoretical Benchmarking Guide: Evaluating (2-Piperidin-1-yl-phenyl)methanol as a Novel Linker Scaffold
In the landscape of advanced chemical synthesis and drug development, particularly in the realm of bioconjugation, the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, dictates the stability, solubility, and release kinetics of a conjugated payload, ultimately influencing its efficacy and toxicity. While a host of well-characterized linkers are at the disposal of researchers, the quest for novel scaffolds with unique properties is perpetual.
This guide introduces (2-Piperidin-1-yl-phenyl)methanol, a molecule with a distinct structure, as a candidate for a novel linker. In the absence of established experimental data on its performance as a linker, this document serves as a theoretical benchmarking exercise. As Senior Application Scientists, we will dissect its molecular architecture to hypothesize its properties and compare them against established linker technologies. This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating not only this specific molecule but any novel linker candidate.
Structural Analysis of this compound: A Hypothetical Profile
The structure of this compound, featuring a phenyl ring flanked by a piperidine group and a methanol group, offers several clues to its potential behavior as a linker.
-
Point of Attachment: The primary alcohol of the methanol group serves as a straightforward point for conjugation to a payload or a targeting moiety, likely through an ester or ether bond.
-
Rigidity and Steric Hindrance: The ortho-substitution on the phenyl ring, combined with the non-planar piperidine ring, suggests a rigid and sterically hindered structure. This could influence the spacing and orientation of the conjugated molecules and potentially shield the linkage from enzymatic degradation.
-
Hydrophobicity: The aromatic and aliphatic cyclic structures suggest a degree of lipophilicity, which could impact the solubility and aggregation of the final conjugate. This is a critical parameter, as high hydrophobicity can lead to challenges in formulation and increased non-specific toxicity.
-
Classification: Based on its structure, this compound does not possess readily cleavable functional groups that would respond to common biological triggers like pH changes, redox potential, or specific enzymes. Therefore, it is most likely to function as a non-cleavable linker .
Benchmarking Against Established Linker Classes
The true test of a linker's utility lies in its performance relative to existing, well-validated options. Here, we compare the hypothesized properties of this compound against the major classes of linkers used in drug development, particularly in Antibody-Drug Conjugates (ADCs).
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are engineered to release their payload upon encountering specific triggers in the target environment, such as the acidic interior of lysosomes or the high concentration of reducing agents within a cell.[1][2]
-
Peptide-Based Linkers (e.g., Valine-Citrulline): These are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3][4] This offers a targeted release mechanism. The Val-Cit dipeptide is a classic example.[1]
-
Comparison: this compound lacks a peptide bond and is therefore unlikely to be susceptible to protease cleavage. This represents a fundamental difference in release strategy.
-
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4][5]
-
Comparison: The ether or ester bond that would be formed with the methanol group of our candidate linker is generally stable across a wide pH range and would not exhibit the sharp pH-dependent cleavage of hydrazones.
-
-
Redox-Sensitive Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is cleaved by intracellular reducing agents like glutathione, which is found in significantly higher concentrations inside cells than in the bloodstream.[1]
-
Comparison: this compound does not contain a disulfide bond and would not be sensitive to the cellular redox environment.
-
Data Summary: Comparative Properties of Linker Types
| Linker Type | Release Mechanism | Key Advantages | Key Disadvantages | Hypothetical Fit for this compound |
| Peptide (Val-Cit) | Enzymatic (Cathepsin B) | High tumor selectivity; well-established.[6] | Potential for premature cleavage; hydrophobicity.[7] | Poor |
| pH-Sensitive (Hydrazone) | Acid Hydrolysis | Release in acidic organelles.[3] | Can have limited stability in circulation.[5] | Poor |
| Redox-Sensitive (Disulfide) | Reduction (Glutathione) | Intracellular-specific release. | Variable stability; potential for off-target release. | Poor |
| Non-Cleavable (SMCC) | Antibody Degradation | High plasma stability; reduced off-target toxicity.[8] | Released payload has linker attached, which may reduce activity. | Good |
| Traceless (Silyl Ether) | Chemical Cleavage | Leaves no linker remnant on the payload.[9][10] | Often requires specific, non-biological cleavage conditions. | Possible (with modification) |
Non-Cleavable Linkers: Stability is Key
Non-cleavable linkers release their payload only after the degradation of the targeting antibody within the lysosome.[] This results in a payload with the linker and an amino acid remnant attached.
-
Thioether-based (e.g., SMCC): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable linker that forms a stable thioether bond.[8]
-
Comparison: this compound, when conjugated, would also form a stable bond (ester or ether). Its key differentiator would be its rigidity and steric bulk compared to the more flexible cyclohexane ring of SMCC. This could offer enhanced stability but might also impact the biological activity of the released payload-linker complex. The high stability of non-cleavable linkers is a significant advantage, reducing the risk of premature drug release and systemic toxicity.[1]
-
Traceless Linkers: The "Disappearing" Act
Traceless linkers are designed to be cleaved in such a way that no part of the linker remains attached to the released molecule.[9][10] This is highly desirable in applications like solid-phase organic synthesis.
-
Silyl Linkers: These can be cleaved under specific conditions, leaving a hydrogen atom where the linker was attached.[12]
-
Comparison: For this compound to function as a traceless linker, a novel cleavage strategy would be required to cleave the bond to the phenyl ring, which is generally very stable. It is not a natural fit for this class without significant chemical modification.
-
Visualizing Linker Strategies
Caption: Comparison of linker release mechanisms.
Experimental Protocols for Evaluation
To move from theoretical benchmarking to empirical data, a rigorous experimental plan is necessary. The following protocols outline a self-validating system to assess the performance of a novel non-cleavable linker like this compound.
Synthesis of a Model Conjugate
Objective: To synthesize a conjugate using this compound to link a model payload (e.g., a fluorescent dye or a cytotoxic drug) to a model protein (e.g., Bovine Serum Albumin or a relevant antibody).
Protocol:
-
Activation of the Linker: Convert the methanol group of this compound to a more reactive species, such as a tosylate or by forming an activated ester with a dicarboxylic acid spacer.
-
Payload Attachment: React the activated linker with the payload molecule. Purify the linker-payload complex using column chromatography.
-
Protein Conjugation: React the linker-payload complex with the target protein. This step will depend on the functional groups available on the protein (e.g., lysine residues).
-
Purification and Characterization: Purify the conjugate using size-exclusion chromatography to remove unconjugated payload and linker. Characterize the conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in human plasma, a key indicator of its performance in circulation.
Protocol:
-
Incubation: Incubate the synthesized conjugate in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Analyze the aliquots by a suitable method, such as ELISA or HPLC, to quantify the amount of intact conjugate remaining.
-
Comparison: Run a parallel experiment with a known stable non-cleavable linker (e.g., SMCC-based conjugate) and a known cleavable linker (e.g., Val-Cit-based conjugate) as positive and negative controls for stability, respectively.
Caption: Workflow for evaluating a novel linker.
Conclusion
While direct experimental data for this compound as a linker is not yet available, a thorough analysis of its structure allows us to form a strong hypothesis about its potential behavior. Its rigid, sterically hindered, and non-reactive nature positions it as a candidate for a novel non-cleavable linker. The key differentiators would be its unique three-dimensional structure, which could enhance stability and influence the pharmacokinetic profile of a conjugate.
This guide provides a comprehensive framework for the initial evaluation of such a candidate. By benchmarking its theoretical properties against well-understood linker classes and outlining a clear experimental path for validation, researchers can efficiently assess its potential and determine if it offers a tangible advantage in the complex art of designing targeted therapeutics. The principles and protocols described herein are not only applicable to this compound but can serve as a universal guide for the rational evaluation of the next generation of chemical linkers.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traceless linkers--only disappearing links in solid-phase organic synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in traceless linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Traceless Linkers [combichemistry.com]
A Researcher's Guide to Differentiating (Piperidin-1-yl-phenyl)methanol Isomers via Spectroscopy
For drug development professionals and researchers in the chemical sciences, the precise structural elucidation of molecular isomers is not merely an academic exercise—it is a critical determinant of a compound's biological activity, safety, and patentability. Positional isomers, such as the ortho, meta, and para variants of (Piperidin-1-yl-phenyl)methanol, possess the same molecular formula but can exhibit profoundly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of these three isomers. By leveraging fundamental principles and established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), scientists can unambiguously determine the specific substitution pattern of a given sample.
Molecular Structures and Isomeric Overview
The core challenge lies in pinpointing the location of the piperidin-1-yl and methanol (-CH₂OH) substituents on the phenyl ring. The ortho (1,2-), meta (1,3-), and para (1,4-) arrangements create unique electronic and steric environments that are readily distinguishable by modern spectroscopic methods.
Figure 1: Chemical structures of the ortho, meta, and para isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing these positional isomers.[1] The key lies in analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the aromatic ring, as well as the number of unique carbon signals.
¹H NMR Spectroscopy: Decoding the Aromatic Region
The aromatic protons (Ar-H) of the isomers resonate in the δ 6.5-8.0 ppm region, but their patterns are uniquely diagnostic.[1][2]
-
Ortho Isomer: Due to the lack of symmetry, all four aromatic protons are chemically distinct. This results in a complex, overlapping multiplet pattern that can be challenging to resolve without higher field instruments or 2D NMR techniques.
-
Meta Isomer: This isomer also presents four distinct aromatic protons. However, their splitting pattern is often more defined than the ortho isomer, potentially showing a singlet-like signal for the proton between the two substituents, along with characteristic doublet and triplet patterns for the other protons.
-
Para Isomer: The key differentiator for the para isomer is its symmetry. A plane of symmetry runs through the two substituents, making the protons on opposite sides of the ring chemically equivalent. This results in a much simpler spectrum, typically showing two distinct doublets in an AA'BB' system.[3] This clean pattern is a strong indicator of 1,4-substitution.
Causality Behind the Patterns: The observed splitting is governed by spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J) is distance-dependent:
-
³J (ortho-coupling): Between adjacent protons (3 bonds apart), J = 6-10 Hz.
-
⁴J (meta-coupling): Between protons separated by a carbon (4 bonds apart), J = 1-3 Hz.
-
⁵J (para-coupling): Between protons across the ring (5 bonds apart), J ≈ 0 Hz.
These differences in coupling constants are the primary reason for the distinct multiplicities observed for each isomer.[1]
¹³C NMR Spectroscopy: A Question of Symmetry
¹³C NMR provides a straightforward method to count the number of non-equivalent carbon atoms in the molecule.[3]
-
Ortho & Meta Isomers: Both isomers lack symmetry with respect to the phenyl ring carbons. Therefore, one would expect to see 6 distinct signals for the aromatic carbons, plus signals for the methanol and piperidine carbons.
-
Para Isomer: The symmetry of the para isomer means there are only 4 unique carbon environments in the phenyl ring (2 substituted carbons and 2 sets of equivalent CH carbons). The appearance of only 4 aromatic carbon signals is a definitive marker for the para isomer.
Table 1: Predicted NMR Signatures for (Piperidin-1-yl-phenyl)methanol Isomers
| Isomer | Predicted ¹H Aromatic Pattern | Predicted # of ¹³C Aromatic Signals |
| Ortho | Complex multiplet (4 distinct protons) | 6 |
| Meta | Complex, but often discernible pattern (4 distinct protons) | 6 |
| Para | Two doublets (AA'BB' system) | 4 |
Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern
While NMR is definitive, IR spectroscopy offers a rapid and cost-effective method for preliminary identification. The key diagnostic information is found in the "fingerprint region," specifically the strong out-of-plane C-H bending vibrations between 650 and 900 cm⁻¹.[4][5][6]
-
Ortho: A strong band is expected around 750 cm⁻¹.[7]
-
Meta: Two characteristic bands are typically observed, one near 690 cm⁻¹ and another between 750-810 cm⁻¹.[8]
-
Para: A single strong band appears in a higher frequency range, typically between 790-860 cm⁻¹.[7][8]
Weak overtone and combination bands in the 1800-2000 cm⁻¹ region can also provide corroborating evidence for the substitution pattern, as their shapes are highly characteristic.[7]
Table 2: Key Diagnostic IR Absorption Bands for Isomer Identification
| Vibration | Ortho (cm⁻¹) | Meta (cm⁻¹) | Para (cm⁻¹) |
| Aromatic C-H Out-of-Plane Bend | ~750 (Strong) | ~690 (Strong) & 750-810 (Strong) | 790-860 (Strong) |
| O-H Stretch (Alcohol) | 3200-3600 (Broad) | 3200-3600 (Broad) | 3200-3600 (Broad) |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | ~1450-1600 |
Mass Spectrometry (MS): Confirmation, Not Differentiation
Standard electron ionization mass spectrometry (EI-MS) is generally not effective at distinguishing between these positional isomers on its own.[4][5] The fragmentation patterns are often very similar because they are driven by the functional groups, not their relative positions. However, MS is essential for confirming the molecular weight and formula.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular formula C₁₂H₁₇NO.
-
Loss of Water ([M-H₂O]⁺): A peak at m/z = 173 is likely from the loss of a water molecule from the alcohol.
-
Benzylic Cleavage: Cleavage of the bond between the ring and the methanol group can lead to various fragments.
-
Piperidine Fragmentation: The piperidine ring can undergo characteristic alpha-cleavage, leading to a base peak at m/z = 84.
While the primary fragments are the same, subtle differences in fragment ion abundances might be observed. However, for unambiguous isomer identification, MS must be coupled with a separation technique like gas chromatography (GC-MS) or a more advanced technique like infrared ion spectroscopy.[5][6]
Experimental Protocols & Workflow
To ensure trustworthy and reproducible results, standardized protocols must be followed.
Logical Identification Workflow
The following workflow provides a self-validating system for identifying an unknown isomer sample.
Figure 2: A logical workflow for the spectroscopic identification of isomers.
Step-by-Step Methodologies
1. NMR Sample Preparation and Acquisition
-
Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]
-
2. ATR-FTIR Spectroscopy Protocol
-
Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan. Place a small amount of the solid sample directly onto the crystal and apply pressure using the anvil.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
-
Analysis: Process the data to identify key functional group frequencies and analyze the fingerprint region for the characteristic C-H bending modes.
3. Mass Spectrometry Protocol (GC-MS)
-
Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.
-
Acquisition:
-
Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with an electron ionization (EI) source.
-
The GC will separate the compound from the solvent.
-
The mass spectrometer will scan a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.
-
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 5. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. spectra-analysis.com [spectra-analysis.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Reproducibility of Experiments Using (2-Piperidin-1-yl-phenyl)methanol and Its Isomers
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, prized for its prevalence in FDA-approved pharmaceuticals and its favorable physicochemical properties. However, the precise placement of functional groups on associated aromatic rings can dramatically alter a molecule's synthetic accessibility, reactivity, and biological function. This guide provides an in-depth technical comparison focused on the synthesis and potential applications of (2-Piperidin-1-yl-phenyl)methanol , an ortho-substituted amino alcohol.
We will dissect a reproducible, two-step synthesis protocol for this compound, addressing common experimental pitfalls to ensure methodological robustness. Furthermore, we will compare its structural and functional potential against its more widely documented isomer, (4-Piperidin-1-yl-phenyl)methanol, providing a clear rationale for choosing one isomer over the other based on experimental goals.
Isomeric Distinction: A Structural and Functional Comparison
The positioning of the piperidinyl group on the phenyl ring—ortho, meta, or para—is a critical design choice. The ortho and para isomers represent two distinct strategic platforms for further chemical elaboration.
| Feature | This compound (Ortho Isomer) | (4-Piperidin-1-yl-phenyl)methanol (Para Isomer) |
| CAS Number | 87066-94-2[1] | 677764-87-3 |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol |
| Structure | ![]() | ![]() |
| Key Structural Feature | The piperidine nitrogen and the methanol oxygen are in close proximity (1,2-substitution). | The piperidine nitrogen and the methanol group are positioned at opposite ends of the phenyl ring (1,4-substitution). |
| Predicted Application | Potential as a bidentate "pincer" ligand for organometallic catalysis due to the ability of both N and O atoms to coordinate to a metal center.[2][3] | Serves as a modular synthon where the piperidine and methanol groups can be functionalized independently without steric hindrance from each other. |
| Electronic Effect | The piperidine group is an activating, ortho-, para- director in electrophilic aromatic substitution.[4][5] Its placement influences the reactivity of the aromatic ring. | The piperidine group strongly activates the para position (already occupied), influencing the reactivity of the remaining ortho positions on the ring. |
The fundamental difference lies in the spatial relationship between the nitrogen and oxygen atoms. The ortho-isomer is pre-organized to act as a chelating ligand, a common strategy for enhancing the stability and selectivity of metal catalysts.[6][7] In contrast, the para-isomer is a linear bifunctional molecule, ideal for applications like building blocks for polymers or as a scaffold in medicinal chemistry where distinct pharmacophores are desired at opposite ends of the molecule.
Reproducible Synthesis of this compound: A Two-Step Protocol
A robust and reproducible synthesis of the target compound can be achieved by first synthesizing the aldehyde precursor via nucleophilic aromatic substitution, followed by a selective reduction. This pathway is designed to be self-validating, with clear checkpoints for success.
Diagram of the Synthetic Workflow
Caption: Two-step synthetic workflow to produce this compound.
Part A: Synthesis of 2-(Piperidin-1-yl)benzaldehyde
This protocol is adapted from established procedures for nucleophilic aromatic substitution on activated aryl halides.[8]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq, e.g., 10.0 g, 80.6 mmol) in anhydrous dimethylformamide (DMF, 80 mL), add piperidine (1.2 eq, 9.5 mL, 96.7 mmol).
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic attack by preventing solvation of the anionic intermediate. 2-Fluorobenzaldehyde is the electrophile, activated towards substitution by the electron-withdrawing aldehyde group.
-
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq, 13.4 g, 96.7 mmol).
-
Causality: K₂CO₃ is a mild inorganic base that acts as a scavenger for the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Heat the suspension with vigorous stirring to 130 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes).
-
Causality: The elevated temperature is necessary to overcome the activation energy for the substitution on the aromatic ring.
-
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into cold water (200 mL). Adjust the pH to ~5 with a citric acid solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Causality: The acidic quench protonates any excess piperidine, rendering it water-soluble. The subsequent washes remove DMF and inorganic salts.
-
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a red oil. The typical yield is around 92%.[8]
Hallmarks of a Successful Reaction:
-
TLC Analysis: A new, less polar spot should appear for the product, with the starting 2-fluorobenzaldehyde spot diminishing over time.
-
Visual Cue: The reaction mixture will likely darken upon heating. The final product is a colored oil.
Part B: Reduction to this compound
This step employs a standard, highly reproducible chemoselective reduction of an aldehyde.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 2-(Piperidin-1-yl)benzaldehyde (1.0 eq) from Part A in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Causality: NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the aromatic ring. Methanol serves as a protic solvent that also participates in quenching the reaction. The slow, cooled addition controls the exothermic reaction.
-
-
Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting aldehyde.
-
Workup and Isolation: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound. If necessary, the product can be further purified by flash column chromatography on silica gel.
Self-Validating System & Troubleshooting:
| Potential Issue | Likely Cause | Recommended Solution |
| Part A: Incomplete Reaction | Insufficient temperature or reaction time. Inactive K₂CO₃ (hygroscopic). | Ensure the reaction reaches 130 °C. Extend reaction time if needed. Use freshly opened or dried K₂CO₃. |
| Part A: Low Yield | Inefficient extraction due to incorrect pH. | Ensure the pH is properly adjusted to ~5 before extraction to minimize product loss in the aqueous phase. |
| Part B: Incomplete Reduction | Insufficient NaBH₄. | Add an additional portion of NaBH₄ and continue stirring. Always use fresh NaBH₄ as it can degrade over time. |
| Purification Difficulties | Residual DMF from Part A. | Ensure thorough washing during the workup of Part A. If DMF persists, it can sometimes be removed by co-evaporation with a high-boiling solvent like toluene under high vacuum. |
Comparative Applications & Alternative Synthons
Application of the Para-Isomer Precursor
The precursor to the para-isomer, 4-(1-Piperidinyl)benzaldehyde , is a commercially available reagent used in the synthesis of various biologically active molecules, including:
-
Anti-inflammatory agents
-
NR2B selective NMDA receptor antagonists
-
Antibacterial agents
In these applications, the 1,4-substitution pattern allows the piperidine moiety and the aldehyde (or its derivatives) to interact with different regions of a biological target or to serve as independent points for chemical diversification.
Predicted Application of the Ortho-Isomer
The structure of This compound strongly suggests its utility as a bidentate N,O-ligand in transition metal catalysis. The ortho positioning of the nitrogen and the hydroxyl group allows for the formation of a stable five-membered ring upon coordination to a metal center. Such ligands are known to be effective in a variety of cross-coupling reactions.[9][10] This chelating effect can enhance catalyst stability and influence the stereochemical outcome of a reaction.
Alternative Compound: (Phenyl(piperidin-2-yl)methanol)
For experiments requiring a chiral center and a secondary amine for subsequent functionalization, (Phenyl(piperidin-2-yl)methanol) is a superior alternative.
-
Chirality: It possesses a stereocenter at the carbon bearing the hydroxyl group.
-
Secondary Amine: The NH group within the piperidine ring is available for N-alkylation or N-acylation reactions, offering a different vector for molecular elaboration compared to the tertiary amine of the target compound.
Logical Comparison of Isomeric Utility
Caption: Comparison of the primary application pathways for ortho and para isomers.
Conclusion
While direct, peer-reviewed studies on the reproducibility of experiments using this compound are scarce, this guide provides a robust, scientifically-grounded framework to enable its synthesis and application with high fidelity. By understanding the underlying chemical principles of the provided protocols, researchers can troubleshoot and validate their results effectively.
The choice between the ortho- and para-isomers is not arbitrary but a critical strategic decision. For applications in catalysis where chelation is desirable, the ortho-isomer is the logical choice. For building larger molecular scaffolds where functional groups must act independently, the para-isomer is superior. This guide empowers researchers to make informed decisions and to reproducibly execute experiments with this versatile class of compounds.
References
- 1. CN105829315A - å¯ç¨ä½Wee-1æ¿é ¶æå¶åçå§å¶å¹¶å§å¶é ®ç±» - Google Patents [patents.google.com]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]
- 9. Electrochemically dehydrogenative C(sp2)–H/S–H cross-coupling: efficient synthesis of ortho-aminophenyl thioglycoside derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to (2-Piperidin-1-yl-phenyl)methanol for Pharmaceutical Research
Introduction
(2-Piperidin-1-yl-phenyl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a piperidine ring directly attached to a benzyl alcohol, is present in molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Route A: Nucleophilic Aromatic Substitution and Subsequent Reduction
This two-step approach commences with the synthesis of the intermediate, 2-(piperidin-1-yl)benzaldehyde, via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the reduction of the aldehyde to the desired primary alcohol.
Mechanism and Rationale
The cornerstone of the first step is the SNAr reaction, where the electron-withdrawing aldehyde group activates the ortho-position of the benzene ring, facilitating the displacement of the fluoride leaving group by the nucleophilic piperidine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid byproduct.
The subsequent reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for this purpose as it does not reduce other functional groups that might be present in more complex derivatives.
Experimental Protocol
Step 1: Synthesis of 2-(piperidin-1-yl)benzaldehyde
To a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF is added piperidine (1.2 eq.) followed by anhydrous potassium carbonate (1.2 eq.). The resulting suspension is heated to 130 °C and stirred for 3 hours. After cooling, the reaction mixture is poured into cold water and the pH is adjusted to 5 with citric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-(piperidin-1-yl)benzaldehyde.
Step 2: Synthesis of this compound
To a solution of 2-(piperidin-1-yl)benzaldehyde (1.0 eq.) in methanol is added sodium borohydride (1.5 eq.) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.[1][2]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route A.
Route B: Directed Ortho-Metalation and Subsequent Reduction
This alternative two-step synthesis also proceeds through the 2-(piperidin-1-yl)benzaldehyde intermediate. However, it employs a directed ortho-metalation (DoM) strategy to introduce the aldehyde group onto the N-phenylpiperidine starting material.
Mechanism and Rationale
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this case, the nitrogen atom of the piperidine ring acts as a directing group, coordinating to the lithium atom of a strong organolithium base, such as sec-butyllithium (s-BuLi). This coordination facilitates the deprotonation of the proximal ortho-proton on the phenyl ring, forming an aryllithium intermediate. This intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group. The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often employed to break up organolithium aggregates and increase the basicity of the reagent.[3][4]
The subsequent reduction of the aldehyde to the alcohol is identical to that described in Route A.
Experimental Protocol
Step 1: Synthesis of 2-(piperidin-1-yl)benzaldehyde via Directed Ortho-Metalation
To a solution of N-phenylpiperidine (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous diethyl ether at -78 °C is added s-BuLi (1.2 eq.) dropwise. The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to -20 °C and stirred for an additional 2 hours. The mixture is then cooled back to -78 °C, and anhydrous DMF (1.5 eq.) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 2-(piperidin-1-yl)benzaldehyde.
Step 2: Synthesis of this compound
The procedure for the reduction of 2-(piperidin-1-yl)benzaldehyde is the same as described in Route A, Step 2.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route B.
Head-to-Head Comparison
| Feature | Route A: Nucleophilic Aromatic Substitution | Route B: Directed Ortho-Metalation |
| Starting Materials | 2-Fluorobenzaldehyde, Piperidine | N-Phenylpiperidine |
| Key Reagents | K₂CO₃, NaBH₄ | s-BuLi, TMEDA, DMF, NaBH₄ |
| Reaction Conditions | Step 1: High temperature (130 °C). Step 2: Mild conditions (0 °C to RT). | Step 1: Cryogenic temperatures (-78 °C to -20 °C), inert atmosphere. Step 2: Mild conditions (0 °C to RT). |
| Estimated Yield | Step 1: Good to excellent. Step 2: High. | Step 1: Moderate (literature suggests ~53% for a similar transformation). Step 2: High.[5] |
| Advantages | - Milder overall conditions for the key bond formation. - Avoids the use of highly pyrophoric organolithium reagents. - Potentially higher yielding for the aldehyde formation step. - Simpler workup for the first step. | - Starts from a more readily available and potentially cheaper starting material. - Demonstrates a powerful C-H activation strategy. |
| Disadvantages | - 2-Fluorobenzaldehyde can be more expensive than N-phenylpiperidine. - High reaction temperature for the SNAr step. | - Requires strictly anhydrous and inert conditions. - Use of pyrophoric and moisture-sensitive s-BuLi. - Cryogenic temperatures are necessary. - Potentially lower yield for the formylation step. - May require chromatographic purification for the aldehyde intermediate. |
| Scalability | Generally considered more readily scalable due to less stringent reaction conditions. | Can be challenging to scale up due to the need for low temperatures and handling of organolithiums. |
Conclusion
Both Route A and Route B offer viable pathways to this compound.
Route A , utilizing a nucleophilic aromatic substitution followed by reduction, is likely the more practical and robust choice for many research settings. Its advantages include milder overall reaction conditions for the key C-N bond formation, avoidance of pyrophoric reagents, and potentially higher yields for the aldehyde intermediate. This route is also generally more amenable to scale-up.
Route B , employing a directed ortho-metalation strategy, is a more elegant demonstration of modern synthetic methodology. While it starts from a potentially more economical starting material, the stringent requirements for anhydrous and cryogenic conditions, coupled with the use of a pyrophoric organolithium reagent and a likely lower yield for the formylation step, make it a more technically demanding and potentially less efficient option for routine synthesis.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory.
References
Safety Operating Guide
Guardian Protocol: A Researcher's Guide to Handling (2-Piperidin-1-yl-phenyl)methanol
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential safety and operational protocols for (2-Piperidin-1-yl-phenyl)methanol (CAS No. 87066-94-2), a compound requiring careful management due to its potential health hazards. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.
Hazard Identification and Immediate Safety Concerns
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1]
These classifications necessitate a proactive approach to exposure prevention. The primary routes of exposure are inhalation, skin contact, and eye contact. Symptoms of overexposure may include respiratory tract irritation, skin redness and irritation, and serious eye irritation.
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
| Level of Protection | Required PPE | Rationale |
| Standard Laboratory Operations | • Nitrile gloves• Safety glasses with side shields• Laboratory coat | Protects against incidental skin and eye contact during routine handling of small quantities. |
| Operations with Potential for Splash or Aerosol Generation | • Chemical-resistant gloves (e.g., nitrile)• Chemical splash goggles• Face shield• Laboratory coat or chemical-resistant apron | Provides a higher level of protection for the face and eyes against splashes. A face shield should be used in conjunction with goggles. |
| Handling Larger Quantities or in Case of a Spill | • Chemical-resistant gloves• Chemical splash goggles• Face shield• Chemical-resistant suit or coveralls• Respiratory protection (use a NIOSH-approved respirator with an appropriate cartridge for organic vapors) | Ensures full-body protection and prevents inhalation of vapors, which is crucial during a spill or when working with large volumes. |
dot
Caption: PPE selection workflow based on risk assessment.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.
Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before starting work.
Handling:
-
Don PPE: Put on the appropriate PPE as determined by your risk assessment.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use a spatula or other appropriate tool for solids, and a pipette or graduated cylinder for solutions.
-
Avoid Inhalation: Keep the container sealed when not in use. Do not breathe dust or vapors.
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Containment: Ensure waste containers are kept closed except when adding waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.
dot
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


